Product packaging for Calcium pyrophosphate(Cat. No.:CAS No. 35405-51-7)

Calcium pyrophosphate

Cat. No.: B7822615
CAS No.: 35405-51-7
M. Wt: 254.10 g/mol
InChI Key: JUNWLZAGQLJVLR-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium pyrophosphate (Ca₂P₂O₇) is an inorganic compound of significant interest in biomedical and biochemical research. It is a white, insoluble powder that exists in several hydrated and anhydrous crystalline phases, each with distinct properties . This high-purity reagent is essential for studying ectopic mineralization and inflammatory pathways, particularly in the context of this compound Deposition (CPPD) disease, a common cause of acute and chronic arthritis . In biomedical engineering, this compound is investigated as a biocompatible, osteoconductive, and absorbable material for bone tissue regeneration. Preclinical studies suggest that beta-calcium pyrophosphate (β-CPP) porous scaffolds and granules present a promising alternative to traditional bone graft materials like hydroxyapatite (HA) and beta-tricalcium phosphate (β-TCP) . Its mechanism of action in inflammatory conditions is well-defined; specific crystalline phases, notably monoclinic this compound dihydrate (m-CPPD), are highly inflammatory. Their pathogenicity relies on the activation of the NLRP3 inflammasome and subsequent production of interleukin-1β (IL-1β), a process dependent on prior activation of the NF-κB and MAPK intracellular signaling pathways . Research applications for this compound are diverse, spanning the development of novel bone graft substitutes , the study of crystal-induced arthropathies , and the investigation of fundamental cellular responses to crystal deposition. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ca2P2O7<br>Ca2O7P2 B7822615 Calcium pyrophosphate CAS No. 35405-51-7

Properties

IUPAC Name

dicalcium;phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNWLZAGQLJVLR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ca2P2O7, Ca2O7P2
Record name DICALCIUM DIPHOSPHATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10086-45-0 (Parent), 2466-09-3 (Parent)
Record name Calcium pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50872512
Record name Calcium pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, A fine, white, odourless powder, Crystals or powder; Insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline]
Record name Diphosphoric acid, calcium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DICALCIUM DIPHOSPHATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Calcium pyrophosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4175
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble in water. Soluble in dilute hydrochloric and nitric acids, Sol in dil hydrochloric and nitric acids; practically insol in water, Dilute acid; insoluble in water
Record name DICALCIUM DIPHOSPHATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name CALCIUM PYROPHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

3.09
Record name CALCIUM PYROPHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Polymorphous crystals or powder, White powder

CAS No.

7790-76-3, 10086-45-0
Record name Calcium pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric acid, calcium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicalcium pyrophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM PYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69NU20D19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CALCIUM PYROPHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

1353 °C
Record name CALCIUM PYROPHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Historical Perspectives and Evolution of Understanding

Early Radiographic Observations of Cartilage Calcification (Chondrocalcinosis)

The first descriptions of what is now known as chondrocalcinosis, or the calcification of joint cartilage, date back to the mid-19th century. In 1857, Irish surgeon Robert Adams provided a detailed account of a patient with "chronic rheumatic arthritis," and at post-mortem, he observed that the semi-lunar fibrocartilages of the knee had been "converted to bone". arthritiswa.org.au Another early observation was made by Roderick McLeod in 1842, who identified a white, powdery substance on the surfaces of articular cartilage during autopsies. nih.gov

With the advent of X-ray technology, these calcifications could be visualized in living patients. In 1922, Jacques Calvé and Marcel Galland documented calcifications in the intervertebral discs that were visible on radiographs. nih.gov A few years later, in 1927, Felix Mandl also described articular cartilage calcifications seen radiographically. nih.gov These early radiographic observations laid the groundwork for identifying a distinct clinical entity. It was in 1958 that Dusan Zitnan and Stefan Sitaj first reported on "chondrocalcinosis articularis" as a specific disease, noting its occurrence in several Slovak families who presented with chronic oligoarthritis and radiographic evidence of articular cartilage calcification. arthritiswa.org.aunih.govchiropractic.ca

Identification and Characterization of Calcium Pyrophosphate Crystals in Synovial Fluid

A pivotal moment in the understanding of this condition came in 1962 when Daniel McCarty and his colleagues identified non-urate crystals in the synovial fluid of patients experiencing acute, gout-like arthritis attacks. nih.govradsource.us One patient, in particular, had the classic symptoms of gout but a normal serum urate level. This prompted a closer examination of synovial fluid from other patients with similar arthritic conditions. nih.gov

Using polarized light microscopy, McCarty's team was able to identify these distinct, rhomboid-shaped crystals and definitively differentiate them from the needle-shaped monosodium urate crystals characteristic of gout. nih.govmsdmanuals.com Further analysis using X-ray diffraction confirmed the chemical composition of these crystals as this compound dihydrate (CPPD). radsource.us This discovery was crucial as it established a direct link between the presence of these specific crystals in the joint fluid and the inflammatory arthritis symptoms experienced by patients. nih.govradsource.us The definitive diagnosis of CPPD disease still relies on the microscopic identification of these crystals from the synovial fluid of an affected joint. chiropractic.ca

Introduction of Terminology: "Pseudogout" and "this compound Deposition Disease"

The clinical similarity of the acute inflammatory attacks to those of gout led McCarty and his colleagues to coin the term "pseudogout" in 1962. arthritiswa.org.aumayoclinic.orgunivpm.itbpac.org.nz This term was chosen to describe the acute synovitis that mimicked gout but was caused by different crystals. bpac.org.nz

However, as the understanding of the condition grew, it became clear that "pseudogout" only described one of the clinical presentations. The deposition of this compound crystals could also lead to a chronic arthritis resembling osteoarthritis or rheumatoid arthritis, or be entirely asymptomatic, with chondrocalcinosis being an incidental radiographic finding. bpac.org.nzwikipedia.orgpatient.info To encompass the full spectrum of the disease, the term "pyrophosphate arthropathy" was introduced in 1969 to describe the structural joint changes. nih.gov By 1975, the broader and more comprehensive term "this compound deposition disease" (CPPD) was formally introduced and is now the preferred terminology. nih.govpatient.info CPPD serves as an umbrella term for all conditions associated with the deposition of this compound crystals. bpac.org.nzwikipedia.org A task force from the European League Against Rheumatism (EULAR) has recommended specific terminology to reflect the different clinical subsets of CPPD. wikipedia.org

Milestones in CPPD Research and Classification

Since the initial discoveries, research into CPPD has progressed through several key milestones, enhancing diagnosis, understanding of its pathogenesis, and classification.

Table 1: Key Milestones in CPPD Research

Year(s) Milestone Significance
1979 Ryan and McCarty proposed the original diagnostic criteria for CPPD. nih.gov Provided the first framework for diagnosing the disease, requiring both synovial fluid crystal identification and radiographic evidence of chondrocalcinosis. mdpi.com
1989 Magnetic resonance imaging (MRI) was first described for assessing calcium deposition in periarticular tissues. nih.gov Introduced a new imaging modality for evaluating the disease, although it is considered less sensitive than other methods for detecting the crystals themselves. rheumatology.org
1995 The first description of sonographic (ultrasound) findings of CPPD was published. nih.gov Ultrasound emerged as a reliable method for diagnosing CPPD, showing characteristic hyperechoic features in the cartilage. nih.govwikipedia.org
2001-2002 The ANKH gene was identified as the first gene associated with familial forms of CPPD. nih.gov This discovery provided insight into the genetic and metabolic basis of the disease, implicating the ANKH protein in pyrophosphate transport. nih.govbpac.org.nz
2023 The first American College of Rheumatology/European Alliance of Associations for Rheumatology (ACR/EULAR) classification criteria for CPPD were published. nih.govexplorationpub.com These validated criteria provide a standardized framework for research and have shown excellent diagnostic performance, marking a significant advancement in the field. nih.govmdpi.comexplorationpub.com

| Recent Years | Development of novel imaging techniques like dual-energy CT (DECT) and advanced deep-learning models for radiographic analysis. nih.govfrontiersin.org | These technologies continue to improve the diagnostic accuracy and understanding of the extent of crystal deposition. nih.govrheumatology.orgfrontiersin.org |

These milestones, from the initial diagnostic criteria to the latest classification systems and genetic discoveries, reflect the ongoing effort to better understand and manage this complex disease. nih.govunivpm.it

Epidemiology and Risk Factors of Calcium Pyrophosphate Deposition

Prevalence and Incidence of Chondrocalcinosis and CPPD in Various Populations

The prevalence of chondrocalcinosis, the radiological evidence of calcium pyrophosphate crystal deposition in cartilage, is estimated to be between 4% and 7% of the adult population in Europe and the United States. ekb.egwikipedia.org However, the true prevalence of symptomatic CPPD is less certain and often underestimated. wikipedia.orgbpac.org.nz

Age is the most significant risk factor for the development of CPPD. nih.govarthritis-health.comnih.gov The prevalence of chondrocalcinosis rises dramatically with age. arthritis-health.comnih.gov Studies have shown that while the condition is rare in individuals under the age of 60, its prevalence increases with each subsequent decade of life. ekb.egarthritis-health.comnih.gov

Age Group (Years)Prevalence of Chondrocalcinosis
~607% to 10% nih.gov
60-697% nih.gov
>8043% nih.gov
>8444% ekb.egarthritis-health.comnih.gov
>85Nearly 50% arthritis.orgmedscape.com

A cross-sectional study of U.S. veterans reported a point prevalence of CPPD of 5.2 per 1,000 individuals, with a mean age of 68 years. ekb.eg In an Italian population study of the elderly, CPP crystal arthritis was identified as the third most common inflammatory rheumatic condition. ekb.eg

There appears to be a slight female predominance in the prevalence of CPPD, with an estimated female-to-male ratio of 1.4:1. wikipedia.orgmedscape.com However, some evidence is conflicting regarding gender differences. bpac.org.nz In contrast, a study of U.S. veterans with CPPD showed a 95% male predominance. ekb.eg

Some studies suggest that the prevalence of CPPD may vary among different geographical and ethnic populations. For instance, a study comparing Chinese subjects in Beijing to white subjects in the United States found a lower prevalence of chondrocalcinosis in the Chinese population. the-rheumatologist.org An epidemiological survey in a rural area of Catalonia, Spain, found a crude prevalence of articular chondrocalcinosis of 10% in subjects aged 60 and over. nih.gov

Associated Conditions and Comorbidities

CPPD is frequently associated with several other medical conditions, including osteoarthritis and various metabolic disorders.

A strong association exists between CPPD and osteoarthritis (OA). bpac.org.nznih.govnih.govexplorationpub.com CPP crystals are often found in the joints of individuals with OA. rheumatology.org While both conditions are common in older adults, the presence of CPP crystals is believed to contribute to and worsen cartilage damage. bpac.org.nznih.gov It is estimated that CPP crystals are present in the knees of approximately one-third of patients with OA undergoing arthroscopy. bpac.org.nz However, chondrocalcinosis does not appear to be a risk factor for the subsequent structural progression of cartilage loss in OA. nih.gov

Several metabolic disorders are recognized as risk factors for the development of secondary CPPD. nih.govexplorationpub.comreumatismo.org These conditions can lead to an environment that promotes the formation of CPP crystals.

Metabolic Disorders Associated with CPPD:

Metabolic Disorder
Hemochromatosis (excess iron) nih.govexplorationpub.comrheumatology.orgreumatismo.org
Hyperparathyroidism nih.govexplorationpub.comrheumatology.orgreumatismo.org
Hypomagnesemia (low magnesium levels) nih.govexplorationpub.comrheumatology.orgreumatismo.org
Hypophosphatasia explorationpub.comrheumatology.org
Gout explorationpub.comrheumatology.org
Hypothyroidism arthritis.org
Familial hypocalciuric hypercalcemia rheumatology.org
Gitelman syndrome rheumatology.org

When CPPD occurs in individuals younger than 60 years of age, it is often associated with one of these underlying metabolic diseases or a familial predisposition. medscape.com

Other Inflammatory Arthritides

CPPD can coexist with other forms of inflammatory arthritis, and in some cases, the pre-existing inflammation may be a contributing factor to the development of CPP crystal deposition. medscape.com

Recent research has suggested a significant association between CPPD and psoriatic arthritis (PsA). mdpi.com A retrospective cohort study using data from the US Veterans Affairs' Corporate Data Warehouse found that the proportion of CPPD patients with a diagnosis of PsA was more than double that of the control group (1.07% vs. 0.37%). mdpi.com After adjusting for confounding factors, patients with CPPD had more than three times higher odds of having a PsA diagnosis compared to controls (OR 3.550). acrabstracts.org It is hypothesized that inflammatory pathways present in PsA may contribute to the deposition of CPP crystals in the joints. acrabstracts.org

Table 3: Association Between Psoriatic Arthritis and CPPD

Study PopulationMetricCPPD Patients with PsAControl Group with PsAOdds Ratio (Adjusted)Reference
US VeteransProportion1.07%0.37%3.550 mdpi.comacrabstracts.org

A positive association between rheumatoid arthritis (RA) and CPPD has also been noted in several studies. medscape.comnih.gov The chronic inflammatory environment of the rheumatoid joint may promote the deposition of CPP crystals. One study found that patients with CPPD had an odds ratio of 1.88 for a concurrent diagnosis of RA. medscape.comresearchgate.net The prevalence of CPP crystals in the synovial fluid of patients with RA has been reported to be higher than previously thought, with some studies finding crystals in 8% to 25.8% of RA patients. nih.gov The co-occurrence of RA and CPPD can present a diagnostic and therapeutic challenge, as the symptoms can overlap. nih.gov

Joint Trauma and Surgical Interventions

Previous joint trauma and surgical interventions are well-established risk factors for the development of this compound (CPP) deposition. nih.govekb.eg Damage to joint structures can create an environment conducive to crystal formation and subsequent inflammatory arthritis.

Joint Trauma: Injury to a joint is strongly associated with the later development of CPP-related arthropathy. nih.gov While the precise mechanisms are still under investigation, it is believed that trauma to the cartilage and other joint tissues can alter the extracellular matrix. This alteration may promote the nucleation and growth of this compound crystals.

Surgical Interventions: A significant body of evidence links prior joint surgery to an increased risk of this compound deposition. Surgical stress itself is recognized as a potential trigger for acute attacks of CPP crystal arthritis, often referred to as pseudogout. oup.comnih.gov

One of the most studied examples is meniscectomy, the surgical removal of all or part of a torn meniscus in the knee. Research has demonstrated a substantially higher prevalence of chondrocalcinosis (the calcification of cartilage visible on X-rays, which is a hallmark of CPPD) in knees that have undergone this procedure compared to those that have not. oup.com A notable study found that over a 20-year period, chondrocalcinosis was present in 20% of knees that had undergone a meniscectomy, in contrast to only 4% of the contralateral, unoperated knees in the same patients. nih.govoup.com

The following table summarizes the findings of this key study:

GroupPrevalence of Chondrocalcinosis (CC)Follow-up Period
Post-Meniscectomy Knees20%~20 years
Contralateral Unoperated Knees4%~20 years

This interactive table presents data from a study comparing the prevalence of chondrocalcinosis in operated versus unoperated knees.

Total knee arthroplasty (TKA) is another surgical intervention that has been associated with the subsequent development of acute CPP crystal arthritis. nih.gov In some instances, patients develop symptoms of pseudogout in the operated or even the contralateral knee shortly after surgery. nih.gov The onset of severe pain, swelling, and warmth following such a procedure can create a diagnostic challenge, as these symptoms can mimic a periprosthetic joint infection. nih.gov

The proposed mechanism behind post-surgical CPPD involves the cellular response to the trauma of surgery. It is hypothesized that adenosine (B11128) triphosphate is released from chondrocytes (cartilage cells) injured during the procedure. This compound is then metabolized into pyrophosphate, which can combine with calcium to form CPP crystals, leading to an acute inflammatory response. nih.gov

Molecular and Cellular Mechanisms of Calcium Pyrophosphate Crystal Formation and Deposition

Role of Inorganic Pyrophosphate (PPi) Metabolism

Central to the formation of CPP crystals is the metabolism of inorganic pyrophosphate (PPi), a key molecule that, under normal physiological conditions, inhibits mineralization. medlineplus.gov In individuals with CPPD, a disruption in the delicate balance of PPi production and degradation leads to its accumulation in the extracellular matrix of cartilage. nih.gov This excess PPi can then combine with calcium, leading to the precipitation of CPP crystals. nih.gov

Extracellular PPi (ePPi) is generated through two primary mechanisms: the enzymatic activity of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and the transport of intracellular PPi into the extracellular space by the ANKH protein. mdpi.comresearchgate.net

ENPP1 is an ectoenzyme that plays a crucial role in generating ePPi by hydrolyzing extracellular nucleoside triphosphates, such as adenosine (B11128) triphosphate (ATP). musculoskeletalkey.comresearchgate.net The protein encoded by the ENPP1 gene is a key regulator of tissue calcification. news-medical.net Studies have shown that increased ENPP1 activity can lead to elevated levels of ePPi, thereby promoting the conditions necessary for CPP crystal formation. musculoskeletalkey.comresearchgate.net In fact, a genome-wide association study identified ENPP1 as a gene that contributes to the development of CPPD. news-medical.net This enzyme's activity has been detected in synovial fluid, further implicating its role in the joint environment where CPP crystals are found. mdpi.com

The ANKH protein, a transmembrane protein encoded by the ANKH gene, is responsible for transporting PPi from the intracellular to the extracellular compartment. frontiersin.org Gain-of-function mutations in the ANKH gene are associated with familial forms of CPPD, leading to an increased efflux of PPi from chondrocytes and subsequent crystal formation. nih.govresearchgate.netnih.gov The ANKH protein is considered a critical regulator of pyrophosphate levels, and its overexpression can result in an excess of extracellular PPi. nih.gov In some cases, ANKH upregulation may also occur as a secondary response to cartilage damage, further contributing to CPP crystal deposition. researchgate.net

Key Proteins in ePPi ProductionFunctionRole in CPPD
ENPP1 Hydrolyzes extracellular ATP to generate PPi. musculoskeletalkey.comresearchgate.netIncreased activity leads to elevated ePPi levels, promoting crystal formation. musculoskeletalkey.comresearchgate.net
ANKH Transports intracellular PPi to the extracellular space. frontiersin.orgGain-of-function mutations cause excessive PPi efflux, leading to familial CPPD. nih.govresearchgate.netnih.gov

The balance between extracellular PPi and inorganic phosphate (B84403) (Pi) is a critical determinant of the type of calcium crystals that form in cartilage. A low ratio of Pi to PPi (less than 3) favors the formation of CPP crystals. nih.govresearchgate.net Conversely, a high Pi to PPi ratio (greater than 100) promotes the formation of hydroxyapatite (B223615) crystals. nih.govresearchgate.net This suggests that factors influencing the local concentrations of both PPi and Pi can dictate the pathological mineralization pathway.

The metabolism of PPi is not static but is actively regulated by various cytokines and growth factors, which can either promote or inhibit its accumulation. For instance, transforming growth factor-beta (TGF-β) has been shown to increase the expression of both ANKH and ENPP1, leading to increased ePPi production. mdpi.comnih.govnih.gov Other factors, such as interleukin-1β (IL-1β) and insulin-like growth factor 1 (IGF-1), have been reported to reduce ePPi levels. nih.gov The interplay of these signaling molecules can therefore significantly influence the local biochemical environment and the propensity for CPP crystal formation. nih.gov Studies have shown that synovial fluid from patients with CPP calcification has elevated levels of multiple cytokines, including IL-10, IL-15, and granulocyte-macrophage colony-stimulating factor (GM-CSF), as well as growth factors like platelet-derived growth factor (PDGF). nih.gov

Extracellular PPi Production

Cellular Involvement in Crystal Formation

Chondrocytes, the resident cells of cartilage, are the primary cell type implicated in the production of CPP crystals. nih.gov They create a microenvironment conducive to crystal formation by producing high levels of ePPi and releasing articular cartilage vesicles. nih.gov These vesicles, which are derived from chondrocytes, serve as key sites for the initial formation of CPP crystals in the pericellular matrix of the cartilage. nih.gov While CPP crystals are predominantly formed by chondrocytes, other cell types within the joint, such as synoviocytes and macrophages, also play a role in the inflammatory response to these crystals. nih.gov

Chondrocytes and Articular Cartilage Vesicles (ACVs)

Chondrocytes, the sole cell type in articular cartilage, are central to the formation of CPP crystals. nih.gov They contribute by producing high levels of extracellular inorganic pyrophosphate (PPi) and by generating articular cartilage vesicles (ACVs). nih.gov These vesicles, which are small, membrane-bound particles released from chondrocytes, serve as primary sites for the initial formation of CPP crystals. nih.govnih.gov ACVs concentrate the necessary enzymes and substrates for crystal formation. nih.gov

Recent studies suggest a strong association between chondrocyte senescence and CPP crystal deposition. nih.gov Cartilage from individuals with calcium pyrophosphate deposition disease (CPPD) shows an increase in cellular senescence markers, such as p16 and p21, compared to cartilage from individuals with osteoarthritis alone. nih.govnih.gov While the direct causal link is still being explored, evidence indicates that senescent chondrocytes may have an altered metabolic profile that favors the production of factors conducive to CPP crystal formation. nih.govfrontiersin.org For instance, the induction of senescence in chondrocytes from individuals with chondrocalcinosis has been shown to significantly increase crystal production in vitro. nih.gov

Hypertrophic chondrocytes, which are typically associated with the process of bone formation during development, are also implicated in CPP crystal deposition. nih.gov These chondrocytes exhibit a phenotype characterized by the production of specific markers, such as type X collagen, and an increased elaboration of extracellular PPi. nih.govnih.gov Several factors that stimulate the terminal differentiation of growth plate chondrocytes into a hypertrophic state also induce increased PPi production in articular chondrocytes. nih.gov This suggests that a shift towards a hypertrophic phenotype in articular chondrocytes can create a microenvironment that promotes the formation of CPP crystals. musculoskeletalkey.com

Synoviocytes and Bone Cells

While chondrocytes are the primary drivers of CPP crystal formation within cartilage, other cell types in the joint also play a role. nih.gov Synoviocytes, the cells lining the synovial membrane, can also be involved in the production of CPP crystals, although it is not definitively established whether these crystals are formed de novo by synoviocytes or are taken up from the synovial fluid. nih.govnih.gov Nevertheless, CPP crystals are known to stimulate synovial fibroblasts, leading to an increased production of inflammatory and degradative molecules such as matrix metalloproteinases and interleukin-6. nih.gov

Bone cells, particularly those in the subchondral bone, are also emerging as important contributors to the process. nih.gov The health and remodeling processes of bone have been identified as key factors in CPPD. nih.gov

Osteoclasts and TGFβ1 Release

Osteoclasts, the cells responsible for bone resorption, appear to be significant players in the formation of CPP crystals. nih.gov An excess of osteoclast activity in the subchondral bone can lead to the release of factors such as transforming growth factor-beta 1 (TGFβ1) into the overlying cartilage. nih.gov TGFβ1, in turn, can stimulate an increase in the enzymes responsible for PPi production by chondrocytes. nih.gov This creates a feedback loop where increased bone resorption contributes to an environment in the cartilage that is favorable for CPP crystal formation. nih.gov

Extracellular Matrix Components and Crystal Growth

The extracellular matrix (ECM) of cartilage is not a passive scaffold but an active participant in the regulation of CPP crystal formation and growth. nih.govnih.gov Histological observations show that the earliest and smallest CPP crystals form in the pericellular matrix, in close association with chondrocytes and their ACVs.

Promoters of Crystal Formation (e.g., Osteopontin, Transglutaminase, Type I Collagen, Type X Collagen)

Several components of the extracellular matrix have been identified as promoters of CPP crystal formation. nih.gov

Osteopontin : This phosphoprotein, which is found in increased amounts in osteoarthritic cartilage, has been shown to stimulate the formation of CPP crystals. nih.govmusculoskeletalkey.com

Transglutaminase : This enzyme, which cross-links proteins in the extracellular matrix, can also promote the formation of CPP crystals. nih.gov

Type I Collagen : While type II collagen is the predominant collagen type in healthy articular cartilage, the presence of type I collagen, often associated with tissue repair and osteoarthritis, can promote the mineralization of ACVs and the formation of CPP crystals. nih.govnih.gov

Type X Collagen : The expression of type X collagen, a marker of hypertrophic chondrocytes, is enhanced in cartilage affected by CPPD. nih.gov Its presence is indicative of a cellular phenotype that is conducive to mineralization. nih.govnih.gov

Interactive Data Tables

Table 1: Cellular and Molecular Factors in this compound Crystal Formation

CategoryFactorRole in CPP Crystal FormationKey Findings
Cells Senescent ChondrocytesAssociated with increased crystal deposition.Exhibit increased senescence markers (p16, p21) in CPPD cartilage. nih.govnih.gov
Hypertrophic ChondrocytesProduce high levels of extracellular PPi.Express markers like Type X collagen. nih.govnih.gov
SynoviocytesPotential site of crystal production and inflammatory response.Stimulated by CPP crystals to produce inflammatory mediators. nih.gov
OsteoclastsRelease factors that promote PPi production in cartilage.Excess activity releases TGFβ1, stimulating chondrocyte PPi production. nih.gov
Extracellular Matrix Components OsteopontinPromotes crystal formation.Increased levels found in osteoarthritic cartilage. nih.govmusculoskeletalkey.com
TransglutaminasePromotes crystal formation.An enzyme that modifies the extracellular matrix. nih.gov
Type I CollagenPromotes mineralization of ACVs.Associated with tissue changes in osteoarthritis. nih.govnih.gov
Type X CollagenAssociated with a mineralizing chondrocyte phenotype.Expression is enhanced in CPPD cartilage. nih.gov

Inhibitors of Crystal Formation (e.g., Proteoglycans, Type II Collagen)

The formation of this compound (CPP) crystals within articular cartilage is a complex process that is tightly regulated by a balance of promoters and inhibitors. In a healthy joint, several components of the extracellular matrix play a crucial inhibitory role, preventing the nucleation and growth of these pathological crystals. Key among these are proteoglycans and type II collagen, which are integral to the structural and functional integrity of cartilage.

Proteoglycans:

Proteoglycans are large macromolecules consisting of a core protein to which one or more glycosaminoglycan (GAG) chains are covalently attached. In articular cartilage, the most abundant proteoglycan is aggrecan, which is rich in chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate GAGs. These molecules are critical in maintaining the osmotic environment of the cartilage and providing resistance to compressive forces. Their dense negative charge and hydration shell also create an environment that is generally unfavorable for crystal formation.

The inhibitory effects of proteoglycans, particularly their chondroitin sulfate components, on CPP crystal formation are multifaceted. researchgate.netnih.gov One primary mechanism is the binding of free calcium ions (Ca2+). By sequestering Ca2+, chondroitin sulfate reduces the local supersaturation of calcium and pyrophosphate, which is a prerequisite for crystal nucleation. researchgate.net

InhibitorComponentMechanism of InhibitionSupporting Evidence
Proteoglycans Chondroitin SulfateBinds free Ca2+ ions, reducing local supersaturation. researchgate.netIn vitro studies show chondroitin sulfate has a high Ca2+-binding affinity. researchgate.net
Chondroitin SulfateStabilizes the amorphous calcium magnesium pyrophosphate (CMPP) intermediate, preventing its conversion to a crystalline form. researchgate.netExperiments using collagen gels demonstrate potent inhibition of indirect CPPD formation via CMPP stabilization. researchgate.net
Glycosaminoglycan ArrangementThe spatial arrangement of carboxylate and sulfate ligands on the proteoglycan is crucial for its inhibitory effect. nih.govStudies with dicarboxylate and tricarboxylate molecules show progressively greater inhibition than monocarboxylates. nih.gov

Type II Collagen:

Type II collagen is the predominant collagenous protein in hyaline cartilage, forming a fibrillar network that provides tensile strength to the tissue. nih.gov This network is essential for the proper organization and function of the cartilage matrix. In addition to its structural role, type II collagen has been identified as a significant inhibitor of CPP crystal formation, particularly during the initial nucleation phase. nih.govnih.gov

While the precise molecular mechanism of inhibition by type II collagen is not as fully elucidated as that of proteoglycans, it is understood that the native, intact fibrillar structure of type II collagen creates a microenvironment that is not conducive to crystal nucleation. nih.govbohrium.com This is in stark contrast to type I collagen, which is found in increased amounts in osteoarthritic cartilage and has been shown to promote the formation of both CPP and basic calcium phosphate (BCP) crystals. nih.govnih.gov The loss of the native type II collagen network and its replacement with other collagen types, as occurs in osteoarthritis, may therefore be a critical factor in the initiation of pathological calcification.

The inhibitory effect of type II collagen underscores the importance of maintaining the structural integrity of the cartilage matrix in preventing crystal deposition diseases.

Crystal Shedding into Synovial Fluid

The deposition of this compound (CPP) crystals typically begins within the pericellular matrix of chondrocytes, often in association with articular cartilage vesicles (ACVs). nih.gov For these crystals to elicit the acute inflammatory response characteristic of pseudogout, they must be released from the cartilage matrix into the synovial fluid. This process, known as crystal shedding, is not a passive event but rather a consequence of mechanical and biochemical changes within the joint.

Several factors can trigger the shedding of CPP crystals from their intracartilaginous locations:

Mechanical Trauma: Both acute joint injury and the cumulative microtrauma associated with normal wear and tear can disrupt the integrity of the cartilage matrix. nih.gov This mechanical disruption can physically dislodge crystal deposits, leading to their release into the synovial space. Surgical procedures can also precipitate acute attacks of pseudogout, likely through a similar mechanism of cartilage disturbance.

Enzymatic Degradation of the Matrix: A key mechanism in crystal shedding is the enzymatic breakdown of the surrounding extracellular matrix. nih.gov Chondrocytes and synovial cells, when stimulated by the presence of CPP crystals, can upregulate the production and release of matrix-degrading enzymes, particularly matrix metalloproteinases (MMPs). nih.gov MMPs, such as MMP-13, are capable of degrading the collagenous and proteoglycan components of the cartilage matrix. This enzymatic "strip-mining" of the matrix can expose and release previously sequestered crystals. nih.gov This creates a potential positive feedback loop where the presence of crystals promotes further matrix degradation and subsequent crystal shedding.

Trigger for Crystal SheddingDescriptionKey Mediators
Mechanical Disruption Physical damage to the cartilage from acute trauma, chronic microtrauma, or surgical intervention can dislodge and release crystal deposits. nih.govPhysical forces
Enzymatic Matrix Degradation Breakdown of the cartilage extracellular matrix by enzymes, leading to the release of embedded crystals. nih.govMatrix Metalloproteinases (e.g., MMP-13) nih.gov

Changes in Ion Concentration: Fluctuations in the local concentration of ions, such as a decrease in ionized calcium, can favor the dissolution of the outer layers of CPP crystals. nih.gov This slight reduction in crystal size may be sufficient to free them from their cartilaginous niche, facilitating their shedding into the joint space.

Once shed into the synovial fluid, the free-lying CPP crystals are recognized as foreign bodies by the innate immune system, leading to the recruitment of neutrophils and macrophages and the initiation of a potent inflammatory cascade that manifests as acute arthritis.

Genetic Predisposition to Calcium Pyrophosphate Deposition Disease

Familial Forms of Chondrocalcinosis (e.g., CCAL1, CCAL2)

Familial CPPD is a rare, inherited rheumatologic disease that typically manifests in early adulthood, between the ages of 20 and 40. orpha.net It is characterized by the calcification of joint cartilage, a process called chondrocalcinosis, which can lead to acute inflammatory arthritis (pseudogout) or a chronic, degenerative joint disease resembling osteoarthritis. orpha.netrarediseases.org Most familial cases are inherited in an autosomal dominant manner. oup.comorpha.net

Genetic linkage studies have successfully mapped two major loci associated with familial chondrocalcinosis:

CCAL1 : This locus has been mapped to the long arm of chromosome 8 (8q). oup.comnih.govnih.gov Mutations in the TNFRSF11B gene, which codes for osteoprotegerin (OPG), have been identified as the cause of CCAL1. nih.gov This form is often associated with severe, early-onset osteoarthritis in addition to CPPD. nih.govnih.gov

CCAL2 : This locus is located on the short arm of chromosome 5 (5p). oup.comnih.gov CCAL2 is caused by mutations in the ANKH gene. nih.govnih.gov It has been identified in families from various regions, including France and the United Kingdom. nih.gov

Table 1: Familial Forms of Chondrocalcinosis

Locus Name Chromosomal Location Associated Gene Inheritance Typical Onset
CCAL1 8q TNFRSF11B (Osteoprotegerin) Autosomal Dominant Early Adulthood

| CCAL2 | 5p | ANKH | Autosomal Dominant | Early Adulthood |

Identification of Associated Genes

Intensive genetic research has pinpointed several key genes whose variants are directly implicated in the pathogenesis of CPPD. These genes are primarily involved in regulating the levels of extracellular inorganic pyrophosphate (PPi), a key inhibitor of mineralization and a crucial component of calcium pyrophosphate crystals. oup.comnih.gov

The ANKH gene (human homologue of progressive ankylosis) on chromosome 5p is a critical regulator of pyrophosphate metabolism. nih.govorpha.net It encodes a multipass transmembrane protein that is believed to function as a transporter of inorganic pyrophosphate (PPi) from the intracellular to the extracellular space. nih.govrowan.edunih.gov

Mutations in the ANKH gene are a well-established cause of familial CPPD (CCAL2). nih.govresearchgate.net These are typically gain-of-function mutations that enhance the activity of the ANKH protein. nih.govnih.govqub.ac.uk This heightened activity leads to an increased efflux of PPi out of the cell, resulting in elevated extracellular PPi levels. nih.gov The excess extracellular pyrophosphate can then combine with calcium ions, promoting the formation and deposition of CPP crystals in joint cartilage. nih.govqub.ac.uk Studies have also associated a specific single nucleotide polymorphism in the ANKH gene with sporadic cases of CPPD. researchgate.net

Recent large-scale genetic studies have identified RNF144B as a novel gene associated with CPPD. news-medical.netgeneonline.combackcare.org.uk This gene was pinpointed through a genome-wide association study (GWAS) that found a significant locus on chromosome 6. nih.govmedrxiv.org The association was observed in individuals of both European and African ancestry. news-medical.netbackcare.org.uk While the link between RNF144B and CPPD is now established, its precise role in the disease's pathophysiology is not yet fully understood, though it is thought to be potentially involved in inflammation. news-medical.netadvancedpaindiagnosticandsolutions.com

The same GWAS that identified RNF144B also highlighted a strong association with the ENPP1 gene, located at the same locus on chromosome 6. geneonline.comnih.govmedrxiv.org The ENPP1 gene encodes the ecto-enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). news-medical.netnih.gov This enzyme plays a direct role in generating extracellular inorganic pyrophosphate by hydrolyzing ATP. news-medical.netexplorationpub.com The risk allele identified in the GWAS is associated with increased expression of ENPP1. nih.govmedrxiv.orgmedrxiv.org This overexpression leads to higher production of PPi, which, along with calcium ions, contributes directly to the formation of CPP crystals. news-medical.netnih.gov

Table 2: Genes Associated with this compound Deposition Disease

Gene Location Encoded Protein Function Effect of Disease-Associated Variants
ANKH 5p15.2 ANKH Transports inorganic pyrophosphate (PPi) out of the cell. nih.govnih.gov Gain-of-function mutations increase extracellular PPi, promoting crystal formation. nih.gov
RNF144B Chromosome 6 RNF144B Not fully understood; possibly involved in inflammation. news-medical.netadvancedpaindiagnosticandsolutions.com Associated with increased risk of CPPD. nih.govmedrxiv.org
ENPP1 Chromosome 6 NPP1 Generates extracellular PPi from ATP. news-medical.netnih.gov Risk allele increases gene expression, leading to higher PPi production. nih.govmedrxiv.org

| TNFRSF11B | 8q | Osteoprotegerin (OPG) | Cytokine receptor of the tumor necrosis factor family. researchgate.net | Mutations linked to CCAL1, causing CPPD and premature osteoarthritis. nih.gov |

Genome-Wide Association Studies (GWAS) and Genetic Linkage

Genetic linkage analysis was the foundational method that first identified the chromosomal loci for familial forms of chondrocalcinosis, CCAL1 on chromosome 8q and CCAL2 on chromosome 5p. oup.com This approach studies disease patterns within families to locate a broad chromosomal region that co-segregates with the condition.

More recently, genome-wide association studies (GWAS) have revolutionized the search for genetic risk factors in more common, sporadic forms of CPPD. plos.org GWAS analyzes the entire genome to find associations between specific genetic variations (SNPs) and a particular disease in large populations. plos.orgmdpi.com

A landmark GWAS, utilizing data from the Million Veteran Program, was the first of its kind for chondrocalcinosis. news-medical.netconexiant.com This study identified two genome-wide significant loci for the disease, both on chromosome 6. nih.govmedrxiv.org These loci contain the ENPP1 and RNF144B genes, implicating them as key players in the development of CPPD in the general population, with findings consistent across both European and African ancestries. news-medical.netbackcare.org.uknih.gov This study highlights the power of GWAS to uncover novel biological pathways and confirm the central role of pyrophosphate metabolism in CPPD pathogenesis. medrxiv.org

Polymorphisms Affecting PPi Levels and Ectopic Calcification

The genetic basis of CPPD and other ectopic calcification disorders is strongly tied to the regulation of inorganic pyrophosphate (PPi). nih.gov PPi is a potent inhibitor of hydroxyapatite (B223615) crystal formation but is a direct constituent of the CPP crystals found in chondrocalcinosis. oup.com Therefore, genetic variations, or polymorphisms, that alter the delicate balance of extracellular PPi can predispose individuals to different types of calcification. oup.comnih.gov

Polymorphisms that increase PPi levels : As seen with gain-of-function mutations in ANKH and risk variants in ENPP1, genetic changes that lead to an accumulation of extracellular PPi promote the formation of this compound dihydrate crystals. oup.comnih.govqub.ac.uk

Polymorphisms that decrease PPi levels : Conversely, conditions that cause a deficiency in extracellular PPi can lead to the deposition of other types of calcium crystals, such as hydroxyapatite. oup.comqub.ac.uk

The study of genetic polymorphisms provides crucial insight into the molecular mechanisms controlling mineralization and underscores the central role of PPi metabolism in a range of calcifying disorders. nih.gov However, the severity of ectopic calcification does not always correlate directly with circulating PPi levels, suggesting that other genetic modifiers or local tissue factors also play a significant role. plos.orgnih.gov

Inflammatory Pathways and Cellular Responses to Calcium Pyrophosphate Crystals

Crystal-Induced Inflammation Mechanisms

The inflammatory response to CPP crystals is a complex process involving the activation of multiple signaling pathways and the release of pro-inflammatory mediators. Different phases of CPP crystals, such as monoclinic (m-CPPD) and triclinic (t-CPPD) dihydrates, exhibit varying degrees of inflammatory potential, with m-CPPD generally being more pro-inflammatory.

A central mechanism in CPP crystal-induced inflammation is the activation of the NOD-like Receptor family, Pyrin domain containing 3 (NLRP3) inflammasome. This multi-protein complex is crucial for the maturation and secretion of the potent pro-inflammatory cytokine, interleukin-1β (IL-1β). The process occurs in two distinct steps:

Priming Signal: The initial signal, often provided by the engagement of innate immunity receptors like Toll-like receptors (TLRs), leads to the activation of the transcription factor nuclear factor-κB (NF-κB). This results in the increased transcription and synthesis of the inactive precursor, pro-IL-1β, as well as components of the NLRP3 inflammasome itself.

Activation/Maturation Signal: The CPP crystals provide the second signal, which triggers the assembly of the NLRP3 inflammasome. This leads to the activation of caspase-1, an enzyme that cleaves pro-IL-1β into its mature, active form, which is then secreted from the cell. Studies have demonstrated that IL-1β production induced by m-CPPD, t-CPPD, and monoclinic CPP tetrahydrate beta (m-CPPTβ) crystals is dependent on the NLRP3 inflammasome. In contrast, the amorphous phase of CPP (a-CPP) does not appear to possess significant inflammatory properties.

The table below summarizes the differential inflammatory potential of various CPP crystal phases based on their ability to induce IL-1β.

Crystal PhaseInflammatory PotentialNLRP3 Inflammasome Dependent IL-1β Production
Monoclinic CPPD (m-CPPD)HighYes
Triclinic CPPD (t-CPPD)ModerateYes
Monoclinic CPPTβ (m-CPPTβ)ModerateYes
Amorphous CPP (a-CPP)Low/NoneNo

This table is based on in vitro findings comparing the inflammatory responses induced by different phases of calcium pyrophosphate crystals.

The activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways is fundamental to the inflammatory response induced by CPP crystals. The m-CPPD crystals have been shown to be more potent activators of NF-κB and the MAPK pathways—specifically p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK)—compared to other CPP phases.

The activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, resulting in the production of cytokines and chemokines such as IL-1β, IL-6, IL-8, and tumor necrosis factor-α (TNF-α). Pharmacological inhibition of NF-κB has been demonstrated to completely abrogate the synthesis and secretion of IL-1β and IL-8 induced by CPP crystals. Furthermore, inhibiting JNK and ERK1/2 MAPKs also leads to a decrease in both IL-1β secretion and NF-κB activation. This highlights the critical role of the MAPK-dependent NF-κB pathway in mediating the inflammatory effects of CPP crystals.

The following table details the key signaling pathways activated by CPP crystals and their downstream effects.

Signaling PathwayKey MoleculesDownstream Effects
NLRP3 Inflammasome NLRP3, ASC, Pro-caspase-1Caspase-1 activation, IL-1β and IL-18 maturation and secretion
NF-κB Pathway NF-κBTranscription of pro-inflammatory cytokines (pro-IL-1β, IL-6, IL-8, TNF-α)
MAPK Pathways p38, ERK1/2, JNKAmplification of NF-κB activation, increased cytokine production

This table summarizes the major inflammatory signaling pathways activated in response to this compound crystals.

Human neutrophils have been observed to engulf CPP crystals, a process that triggers the formation of neutrophil extracellular traps (NETs). NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. In the context of sterile inflammation induced by CPP crystals, NET formation can contribute to the inflammatory response. The formation of NETs in response to CPP crystals is dependent on the ERK/MEK signaling pathway, heat shock protein 90, and PI3K, but interestingly, it occurs independently of the respiratory burst that is often associated with NETosis.

Recent findings suggest that CPP crystals can induce a form of regulated cell death known as necroptosis in various cell types, including fibroblasts, epithelial cells, and neutrophils. Necroptosis is a pro-inflammatory form of programmed cell death that, unlike apoptosis, results in the rupture of the cell membrane and the release of damage-associated molecular patterns (DAMPs). This process is linked to the formation of NETs and can further amplify the inflammatory cascade.

Role of Specific Cell Types in Inflammatory Response

The inflammatory response to CPP crystals involves the coordinated action of several cell types within the joint.

Macrophages : These are primary inflammatory cells in the synovial membrane that play a crucial role in initiating and propagating the inflammatory response to CPP crystals. Upon encountering CPP crystals, macrophages release a variety of pro-inflammatory cytokines and chemokines, which contribute to the recruitment of other immune cells and exacerbate inflammation.

Neutrophils : These are key effector cells in the acute inflammatory response to CPP crystals. They are recruited to the site of crystal deposition where they can phagocytose the crystals and release NETs, as described above. The release of pro-inflammatory mediators by neutrophils further contributes to the inflammatory synovitis.

Chondrocytes and Synoviocytes : These resident joint cells are also involved in the pathophysiology of CPP crystal deposition disease. They are implicated in both the production of the crystals and in the inflammatory response.

Synovial Fibroblasts and Production of Matrix Metalloproteinase-8 (MMP-8) and Interleukin-6 (IL-6)

Synovial fibroblasts are key players in the inflammatory and destructive processes that characterize arthritis. In the context of this compound deposition disease, these cells are stimulated by CPP crystals, leading to the increased production of pro-inflammatory and matrix-degrading molecules. Notably, CPP crystals contribute to synovitis by inducing synovial fibroblasts to upregulate the synthesis of Matrix Metalloproteinase-8 (MMP-8) and Interleukin-6 (IL-6) nih.gov. MMP-8, also known as collagenase-2, is a potent enzyme capable of degrading type I collagen, a major component of the joint's extracellular matrix. The release of MMP-8 by synovial fibroblasts can therefore contribute significantly to the cartilage and bone degradation seen in chronic CPP crystal arthritis.

Interleukin-6 is a pleiotropic cytokine with a wide range of pro-inflammatory effects, including the stimulation of acute phase protein production by the liver and the promotion of B-cell and T-cell differentiation. In the joint, IL-6 can exacerbate inflammation and contribute to the systemic inflammatory response often seen in acute attacks of pseudogout.

Macrophages

Macrophages are recognized as the primary inflammatory cells within the synovial membrane and play a critical role in initiating and amplifying the inflammatory response to CPP crystals nih.gov. These resident immune cells are adept at recognizing and phagocytosing crystalline structures, a process that triggers a potent pro-inflammatory cascade.

Upon stimulation by CPP crystals, macrophages release a variety of pro-inflammatory cytokines and chemokines nih.gov. This includes the secretion of pivotal cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), which are central drivers of crystal-induced inflammation nih.govnih.gov. The production of IL-1β is a particularly crucial step, as it is a key mediator of the acute inflammatory response, responsible for inducing fever, promoting the recruitment of neutrophils, and stimulating the production of other inflammatory mediators. The activation of the NLRP3 inflammasome within macrophages is a critical pathway leading to the processing and secretion of active IL-1β in response to CPP crystals nih.govnih.govfrontiersin.org.

Furthermore, research has shown that CPP crystals can promote macrophage survival and induce DNA synthesis nih.gov. This suggests that in addition to their role in initiating acute inflammation, macrophages may also contribute to the synovial hyperplasia and chronic inflammatory state observed in some forms of CPP crystal-associated arthritis nih.gov.

Monocytes

Monocytes, the circulating precursors to macrophages, are also significantly involved in the inflammatory response to CPP crystals nih.govnih.gov. During acute attacks of CPP crystal arthritis, monocytes are recruited to the inflamed joint, where they differentiate into macrophages and contribute to the ongoing inflammatory process.

Studies have demonstrated that monocytes play a role in the initiation of crystal-mediated inflammatory responses nih.govnih.gov. Synovial monocytes in patients with acute CPP crystal arthritis exhibit a pronounced pro-inflammatory phenotype nih.gov. These cells are capable of producing significant amounts of IL-8 in response to CPP crystals nih.govnih.gov. IL-8 is a potent chemokine that plays a crucial role in the recruitment of neutrophils to the site of inflammation, a hallmark of acute pseudogout attacks.

Interestingly, when compared to the monocytic response in acute gout (caused by monosodium urate crystals), the pro-inflammatory features of monocytes in acute CPP crystal arthritis are more dominant nih.govnih.gov. While both conditions are characterized by high levels of IL-1β and TNF-α production by monocytes, in CPP crystal arthritis, there is significantly lower expression of the anti-inflammatory cytokine IL-10 and the M2 macrophage marker CD163 nih.govnih.gov. This heightened and sustained pro-inflammatory profile of monocytes may contribute to the longer duration of symptoms often observed in acute CPP crystal arthritis compared to acute gouty arthritis nih.gov.

Modulation of Crystal-Induced Responses by Adsorbed Proteins

The biological activity of CPP crystals can be significantly modulated by the adsorption of proteins onto their surface. In the synovial fluid, crystals rapidly become coated with various proteins, which can either enhance or inhibit their inflammatory potential.

Research has shown that the adsorption of serum proteins onto the surface of monoclinic CPP dihydrate (m-CPPD) crystals can inhibit their pro-inflammatory effects nih.gov. Specifically, protein coating has been found to decrease the capacity of these crystals to induce the secretion of IL-1β by macrophages nih.gov. This inhibitory effect is thought to be mediated through the alteration of the NLRP3 inflammasome activation pathway nih.gov.

A proteomic analysis of proteins adsorbed onto m-CPPD crystals identified a range of molecules, including hemoglobin, complement components, albumin, apolipoproteins, and coagulation factors nih.gov. The adsorption of bovine serum albumin (BSA) onto m-CPPD crystals has been shown to follow a Langmuir-Freundlich isotherm, suggesting a specific interaction that can modulate the interaction between the crystal and the cell membrane nih.gov. The adsorption of BSA appears to involve weak interactions with the crystal surface but strong interactions between BSA molecules, leading to crystal agglomeration. This aggregation may contribute to the reduced inflammatory properties of the coated crystals nih.gov. These findings highlight the complex interplay between the crystal surface, adsorbed biomolecules, and cellular receptors in determining the ultimate inflammatory outcome.

Inflammatory Potential of Different CPP Crystal Phases

This compound can exist in several crystalline and amorphous phases, and emerging evidence indicates that these different phases possess distinct inflammatory potentials. The two primary crystalline forms found in human tissues are monoclinic CPP dihydrate (m-CPPD) and triclinic CPP dihydrate (t-CPPD) nih.govnih.gov. In vitro precursors to these forms include monoclinic CPP tetrahydrate beta (m-CPPTβ) and amorphous CPP (a-CPP) nih.govnih.gov.

Studies comparing the inflammatory properties of these different phases have consistently shown that m-CPPD crystals are the most inflammatory nih.govnih.gov. In vitro experiments using human monocytic leukemia THP-1 cells and bone marrow-derived macrophages have demonstrated that m-CPPD crystals induce a faster and higher production and gene expression of IL-1β, IL-6, and IL-8 compared to t-CPPD, m-CPPTβ, and monosodium urate (MSU) crystals nih.govnih.gov. In contrast, the amorphous CPP (a-CPP) phase exhibits no significant inflammatory properties nih.govnih.gov.

The differential inflammatory potential of the CPP crystal phases appears to be linked to their ability to activate intracellular signaling pathways, specifically the NF-κB and mitogen-activated protein kinase (MAPK) pathways nih.govnih.gov. m-CPPD crystals lead to a stronger activation of NF-κB, as well as the MAPKs p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK), compared to the other crystal phases nih.govnih.gov. The activation of the NF-κB pathway is crucial for the transcription of pro-inflammatory cytokine genes, including pro-IL-1β, IL-6, and IL-8.

The production of IL-1β induced by m-CPPD, t-CPPD, and m-CPPTβ crystals is dependent on the NLRP3 inflammasome nih.govnih.gov. However, the more potent inflammatory effect of m-CPPD is attributed to its ability to more effectively prime the cells for inflammasome activation by amplifying the initial signaling through the MAPK/NF-κB pathways nih.gov.

Table 1: Inflammatory Potential of Different this compound Crystal Phases

Crystal Phase Relative Inflammatory Potential Key Cellular Responses
Monoclinic CPP Dihydrate (m-CPPD) High Induces rapid and high production of IL-1β, IL-6, and IL-8. Strong activator of NF-κB and MAPK pathways.
Triclinic CPP Dihydrate (t-CPPD) Moderate Induces a less potent inflammatory response compared to m-CPPD.
Monoclinic CPP Tetrahydrate Beta (m-CPPTβ) Low to Moderate Lower inflammatory potential than m-CPPD and t-CPPD.
Amorphous CPP (a-CPP) None Does not exhibit significant inflammatory properties.

Advanced Research Methodologies and Techniques

Spectroscopic Techniques for Crystal Characterization

Spectroscopic techniques are powerful analytical tools for the precise identification and characterization of different crystalline forms of calcium pyrophosphate.

Raman spectroscopy is a non-destructive technique that provides a unique spectral fingerprint of a molecule or crystal based on its vibrational modes. nih.govoup.com It has emerged as a highly specific and accurate method for identifying CPP crystals in synovial fluid and tissues, surpassing the capabilities of traditional compensated polarized light microscopy (CPLM), which can be unreliable for CPP identification. nih.govnih.gov

Different polymorphic forms of this compound dihydrate can be distinguished by their characteristic Raman spectral peaks. nih.gov This is clinically relevant as different crystal phases may elicit varying degrees of inflammation. nih.gov

This compound Crystal FormCharacteristic Raman Peak (P-O symmetric stretching mode)
Triclinic CPP dihydrate1049 cm⁻¹
Monoclinic CPP dihydrate1045 cm⁻¹
Monoclinic CPP tetrahydrate β1036 cm⁻¹

Data sourced from Gras et al., 2013 as cited in a 2024 review. nih.gov

The high specificity of Raman spectroscopy allows it to not only confirm the presence of CPP crystals but also to differentiate them from other crystals found in joints, such as basic calcium phosphate (B84403) (BCP) and monosodium urate. nih.gov The integration of Raman spectroscopy into clinical practice holds the potential to significantly improve the diagnosis of CPPD. oup.comnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopy technique used to identify and characterize materials based on their absorption of infrared light. nih.govscispace.com Synchrotron-based FTIR (sFTIR) offers enhanced spatial resolution and signal quality, making it particularly useful for analyzing microscopic crystals within complex biological samples like synovial fluid or cartilage. nih.gov

FTIR spectroscopy can readily identify both CPPD and BCP crystals in biological samples. nih.gov The technique is sensitive enough to detect the presence of organic material, such as proteins and proteoglycans, mixed with the crystals. nih.gov Analysis of the FTIR spectra of biologically derived CPPD crystals has shown that the presence of cartilage proteoglycans can alter the spectral features, specifically dampening a peak around 1134 cm⁻¹. nih.gov

While FTIR can distinguish between different hydrated CPP phases, the differences in the spectra, particularly in the P-O and P-O-P vibration regions (500-1250 cm⁻¹), can be subtle. researchgate.net The most notable differences often appear in the O-H vibration domains (2800-3700 cm⁻¹), reflecting variations in the water of hydration. researchgate.net

Spectral RegionVibrational ModeSignificance for CPP Characterization
2800-3700 cm⁻¹O-H stretchingIndicates the presence and state of water of hydration, helping to differentiate hydrated phases. researchgate.net
~1650 cm⁻¹O-H bendingConfirms the presence of water in the crystal structure. researchgate.net
500-1250 cm⁻¹P-O and P-O-P stretchingProvides the characteristic fingerprint of the pyrophosphate group. researchgate.net

Omics Sciences in CPPD Research

The application of "omics" sciences, such as genomics, proteomics, and metabolomics, is a relatively new but promising frontier in CPPD research. nih.gov These approaches allow for a broad, unbiased analysis of the molecules involved in the disease process, offering the potential to uncover novel pathogenic pathways and therapeutic targets.

Genomic studies, particularly genome-wide association studies (GWAS), have begun to shed light on the genetic basis of CPPD. news-medical.netmedrxiv.org Historically, familial forms of CPPD have been linked to gain-of-function mutations in the ANKH gene, which codes for a protein that transports pyrophosphate out of cells. nih.govnih.gov More recently, a large-scale GWAS identified two additional genes, RNF144B and ENPP1, as being significantly associated with CPPD. news-medical.netmedrxiv.org The ENPP1 gene is particularly noteworthy as it encodes ectonucleotide pyrophosphatase/phosphodiesterase 1, an enzyme that generates extracellular pyrophosphate, a key component of CPP crystals. medrxiv.org This finding suggests that inhibiting ENPP1 could be a viable therapeutic strategy. medrxiv.org

Proteomic Analysis of Crystal-Associated Proteins

When CPP crystals form within a joint, they are not present in isolation but are quickly coated by a layer of proteins from the surrounding synovial fluid. nih.gov This protein corona can significantly modulate the biological and inflammatory effects of the crystals. nih.gov

Proteomic analysis, which involves the large-scale study of proteins, has been used to identify the specific proteins that associate with CPP crystals. In one study, monoclinic CPP dihydrate (m-CPPD) crystals were incubated in fetal bovine serum, and the adsorbed proteins were identified using mass spectrometry. nih.gov This analysis revealed a complex coat of over 30 different proteins. nih.gov

Key Proteins Identified on the Surface of m-CPPD Crystals:

Albumin: The most abundant protein in serum, found to have a low affinity for the crystal surface but may contribute to crystal agglomeration. nih.gov

Hemoglobin nih.gov

Apolipoproteins nih.gov

Complement Factors nih.gov

Coagulation Factors nih.gov

This protein coating was shown to inhibit the inflammatory response induced by the crystals in vitro, including a reduction in interleukin-1β secretion from macrophages. nih.gov This suggests that the protein corona plays a crucial role in the pathogenesis of crystal-related arthritis, and understanding its composition and function could open new therapeutic avenues. nih.gov

Molecular Modeling for Crystal-Inhibitor Interactions

Molecular modeling and computational simulations are powerful tools for investigating the interactions between crystal surfaces and potential inhibitors at the atomic level. nih.gov While much of the research in this area has focused on other pathological crystals like calcium oxalate, the principles are directly applicable to the study of this compound. nih.gov

These computational techniques can be used to:

Calculate Binding Energies: Determine the strength of the interaction between an inhibitor molecule and specific crystal faces. nih.gov

Simulate Docking: Predict the most favorable orientation and conformation of an inhibitor as it binds to the crystal surface. nih.gov

Elucidate Mechanisms of Inhibition: Understand how inhibitors disrupt crystal growth, for example, by "pinning" the steps of a growing crystal face and altering its morphology. nih.gov

By combining molecular modeling with experimental techniques like atomic force microscopy (AFM), researchers can develop a detailed physical model of how inhibitors modulate crystal formation and growth. nih.gov This approach is crucial for the rational design of new therapeutic agents that can specifically target and inhibit the formation of CPP crystals in the joints.

Machine Learning Approaches and Electronic Health Record Data for CPPD Identification

The identification of this compound deposition (CPPD) disease, particularly its acute inflammatory subtype, pseudogout, presents significant challenges in large datasets due to the episodic nature of the disease and the absence of specific billing codes. nih.gov Traditional methods relying on billing codes have demonstrated low positive predictive value (PPV) for pseudogout. nih.gov To address these limitations, advanced research methodologies leveraging machine learning and electronic health record (EHR) data have been developed to more accurately classify patients. nih.govnih.gov These approaches utilize various forms of clinical data, from unstructured narrative notes to radiological images and spectroscopic analysis of synovial fluid. nih.govfrontiersin.orgoup.com

Natural language processing (NLP) and machine learning models applied to EHRs can analyze vast amounts of unstructured text in clinical notes, which contain a wealth of information often missed by structured data alone. nih.govresearchgate.netplos.org This allows for the identification of patients with rare or episodic diseases like pseudogout that are not accurately captured by billing codes. nih.gov

Topic Modeling and NLP for Pseudogout Identification

One approach to identifying pseudogout in EHR data involves a combination of NLP to scan narrative notes for mentions of "pseudogout" or "chondrocalcinosis" and machine learning techniques like topic modeling. nih.govacrabstracts.org A study developed a combined algorithm that incorporated topic modeling with manually reviewed synovial fluid analysis results for the presence of this compound (CPP) crystals. nih.gov This method significantly improved the PPV compared to using billing codes alone. nih.govresearchgate.net

The performance of different methods for identifying pseudogout was compared against a gold standard of chart review. nih.gov The combined algorithm, which integrated machine learning with laboratory results, identified 50% more patients than relying solely on the presence of CPP crystals. nih.govresearchgate.net

Performance of Different Methods for Pseudogout Identification nih.gov
Identification MethodSensitivityPositive Predictive Value (PPV)SpecificityF-score
Billing Codes (≥1)65%22%--
Billing Codes (≥3)46%26%79%-
Presence of CPP Crystals29%92%100%44%
Topic Modeling (without crystal results)29%79%98%42%
Combined Algorithm (Topic Modeling + Crystal Results)42%81%98%55%

Deep Learning for CPPD Detection in Radiographs

Deep learning models, specifically convolutional neural networks, have been developed to automatically detect features of CPPD in hand radiographs. frontiersin.orgfrontiersin.orgnih.gov This is particularly relevant as the 2023 American College of Rheumatology (ACR)/EULAR classification criteria for CPPD include radiological signs. frontiersin.orgfrontiersin.org Researchers have tested models focusing on calcification of the triangular fibrocartilage complex (TFCC) and the second and third metacarpophalangeal (MCP) joints. nih.gov

A study evaluated seven different models, each using a different combination of these anatomical sites. nih.gov The findings indicated that a combined model, analyzing the TFCC, MCP-2, and MCP-3 joints together, demonstrated the most robust and highest diagnostic performance. frontiersin.orgfrontiersin.orgnih.gov

Performance of Deep Learning Models for CPPD Detection in Hand Radiographs frontiersin.orgnih.gov
Model (Sites Analyzed)Area Under the Receiver Operating Characteristic (AUROC)Area Under the Precision-Recall Curve (AUPR)
Combined (TFCC, MCP-2, MCP-3)0.860.77
TFCC alone0.850.73
MCP-2 alone0.78 - 0.870.29 - 0.47
MCP-3 alone0.78 - 0.870.29 - 0.47
MCP-2 and MCP-30.76-

Other Advanced Methodologies

Beyond EHR notes and radiographs, machine learning has been paired with other diagnostic techniques. One such method combines Raman spectroscopy with machine learning to provide an objective diagnosis of CPPD and gout from synovial fluid samples. oup.com This approach demonstrated high accuracy for the classification of CPP crystals. oup.com

Performance of a Large Language Model for CPPD Detection in EHRs nih.govbmj.com
Performance MetricValue95% Confidence Interval
Accuracy94.1%90.2% - 97.6%
Positive Predictive Value (PPV)92.3%88.4% - 95.5%
Negative Predictive Value (NPV)95.9%91.4% - 98.1%

These advanced methodologies represent a significant step forward in accurately identifying and studying CPPD, enabling the creation of large patient cohorts for epidemiological research. nih.gov

Diagnostic Research and Imaging Advancements

Evolution of Imaging Modalities for CPPD Detection

The journey of diagnosing CPPD has seen a significant evolution from traditional radiographic methods to highly sensitive advanced imaging techniques. While conventional radiography remains a first-line investigation, its sensitivity is limited. researchgate.netnih.gov The advent of musculoskeletal ultrasound, computed tomography (CT), dual-energy CT (DECT), and magnetic resonance imaging (MRI) has revolutionized the ability to detect and characterize CPP deposits, improving diagnostic accuracy and providing deeper insights into the disease's pathogenesis. beyond-rheumatology.orgnih.govnih.gov

Conventional Radiography (Chondrocalcinosis)

Conventional radiography is a long-established and widely available imaging technique for identifying chondrocalcinosis, the hallmark feature of CPPD. radsource.usoup.com Chondrocalcinosis appears as punctate and linear densities within hyaline or fibrocartilage. nih.gov These calcifications are most characteristically seen in the menisci of the knee, the triangular fibrocartilage of the wrist, and the symphysis pubis. nih.govnih.gov

Despite its utility, conventional radiography has notable limitations. It detects only about 40% of clinically significant CPPD cases, highlighting its low sensitivity. nih.govnih.gov The visibility of chondrocalcinosis can be influenced by the location of the deposits and the presence of significant cartilage loss. oup.com Furthermore, while the presence of chondrocalcinosis is supportive of a CPPD diagnosis, its absence does not exclude it. oup.comnih.gov A standard screening protocol often includes anteroposterior (AP) views of both knees, an AP view of the pelvis, and a posteroanterior (PA) view of each hand and wrist. nih.gov

Table 1: Radiographic Findings in CPPD

FeatureDescriptionCommon Locations
Chondrocalcinosis Punctate and linear calcifications in cartilage.Knee menisci, triangular fibrocartilage of the wrist, symphysis pubis, acetabular labrum. radsource.usnih.gov
Pyrophosphate Arthropathy A specific pattern of structural joint damage, often with features overlapping with osteoarthritis, but with a different joint distribution.Radiocarpal joint, second and third metacarpophalangeal joints, patellofemoral joint. radsource.usradiopaedia.org
Subchondral Cysts Large cysts located beneath the cartilage.Wrists, knees. nih.gov
Tendon Calcifications Linear and extensive calcifications within tendons.Quadriceps, gastrocnemius, Achilles tendons. nih.govbmj.com

Musculoskeletal Ultrasound (US)

Musculoskeletal ultrasound (US) has emerged as a highly valuable, non-invasive tool for diagnosing CPPD, offering real-time visualization of crystal deposits. mdpi.comsonoskills.com It has demonstrated higher sensitivity than conventional radiography in detecting chondrocalcinosis. nih.govnih.gov One study found that ultrasound detected meniscal chondrocalcinosis in 90% of CPPD patients, compared to 83.7% with radiography. nih.govnih.gov Another study focusing on the wrist reported a sensitivity of 94% for US versus 53.1% for radiography. nih.govmedscape.com

Ultrasound can identify CPP deposits in hyaline cartilage, fibrocartilage, tendons, and synovial tissue. mdpi.comnih.gov The characteristic findings include:

Thin, hyperechoic bands parallel to the surface of hyaline cartilage. nih.govmedscape.com

Punctate, hyperechoic spots within fibrocartilage ("starry sky" appearance). nih.govbmj.com

Homogeneous, hyperechoic, nodular, or oval-shaped deposits in bursae or articular recesses. bmj.commedscape.com

Doppler ultrasonography can also be employed to identify associated synovitis in the affected joints. radsource.us

Table 2: Comparison of Ultrasound and Conventional Radiography for CPPD Detection

Imaging ModalitySensitivitySpecificityAdvantagesDisadvantages
Musculoskeletal Ultrasound (US) High (e.g., 90% for knee meniscal CC) nih.govnih.govHigh (e.g., 85-100%) nih.govnih.govmedscape.comReal-time imaging, non-invasive, no radiation, highly sensitive, can detect synovitis. mdpi.comsonoskills.comOperator-dependent, difficulty accessing some anatomical areas. mdpi.com
Conventional Radiography Low (approx. 40% of cases) nih.govnih.govHigh (e.g., 93-100%) nih.govmedscape.combeyond-rheumatology.orgWidely available, inexpensive, good for visualizing bone structure. oup.comresearchgate.netLow sensitivity, radiation exposure, less effective for soft tissues. oup.comnih.gov

To standardize the use of ultrasound in CPPD diagnosis and research, the Outcome Measures in Rheumatology (OMERACT) Ultrasound working group developed and validated definitions for elementary lesions. uwa.edu.aubmj.com These definitions describe the characteristic appearance of CPP crystal deposits in various tissues and have shown good reliability, particularly for the knee and the triangular fibrocartilage complex of the wrist. beyond-rheumatology.orgnih.govbmj.combohrium.com

Following the validation of these definitions, a semi-quantitative scoring system was developed to assess the extent of CPP deposition. uwa.edu.aunih.govunicatt.it This four-grade system (0-3) evaluates the burden of crystal deposits within a joint, providing a tool for monitoring disease progression and treatment response in clinical trials. uwa.edu.aunih.gov

Table 3: OMERACT Ultrasound Scoring System for CPPD

GradeDescription
Grade 0 No findings consistent with CPPD. uwa.edu.aunih.gov
Grade 1 ≤3 single spots or 1 small deposit. uwa.edu.aunih.gov
Grade 2 >3 single spots or >1 small deposit or ≥1 larger deposit occupying ≤50% of the structure. uwa.edu.aunih.gov
Grade 3 Deposits that occupy more than 50% of the structure. uwa.edu.aunih.gov

Computed Tomography (CT) and Dual-Energy CT (DECT)

Computed tomography (CT) offers superior visualization of calcifications compared to conventional radiography, especially in complex anatomical regions like the spine. radsource.usoup.com It can clearly depict chondrocalcinosis, periarticular calcifications, and soft tissue deposits with characteristic high Hounsfield unit density. radsource.us CT is particularly useful for diagnosing conditions like crowned dens syndrome, a manifestation of CPPD in the cervical spine. beyond-rheumatology.org

Dual-energy CT (DECT) is an advanced imaging technique that can differentiate between different types of crystals based on their chemical composition. beyond-rheumatology.orgnih.gov While highly effective for identifying monosodium urate crystals in gout, its sensitivity for detecting CPP crystals has been reported to be lower. radsource.usnih.gov Studies have shown DECT sensitivity for acute CPP arthritis to be around 55-63%. nih.govbmj.com However, DECT shows promise in distinguishing CPP from basic calcium phosphate (B84403) (BCP) crystals, which can be clinically valuable. nih.govnih.gov Recent research indicates that DECT is significantly more sensitive than conventional radiography for detecting CPP deposits. nih.gov

Magnetic Resonance Imaging (MRI)

Magnetic resonance imaging (MRI) is not typically the primary modality for diagnosing CPPD, as it is less sensitive and specific for detecting calcifications compared to radiography or CT. radsource.usnih.gov CPP deposits often appear as areas of low signal intensity on MRI, which can be difficult to distinguish from other structures. radsource.us MRI may significantly underestimate the extent of calcification. radsource.us

However, MRI's strength lies in its excellent soft tissue contrast, making it invaluable for evaluating the consequences of CPPD, such as cartilage damage, subchondral bone marrow edema, and cystic changes. radsource.us It is also useful in assessing tophaceous pseudogout, where mass-like deposits of CPP crystals can mimic tumors. radsource.us Some studies suggest that high-field MRI may offer improved detection of crystal deposits, but it is not routinely used in clinical practice for this purpose. nih.gov

Diffraction-Enhanced Synchrotron Imaging (DEI)

Diffraction-enhanced synchrotron imaging (DEI) is a highly advanced and sensitive research tool for visualizing articular cartilage and crystal deposits. nih.gov It utilizes synchrotron X-rays to produce high-resolution images with exceptional detail of soft tissues. While not used in routine clinical practice due to its limited availability and complexity, DEI represents a potential avenue for future research, offering unparalleled visualization of CPP crystal deposition within the cartilage matrix. nih.gov

Standardization of Imaging Features and Diagnostic Criteria

The diagnosis of calcium pyrophosphate deposition (CPPD) disease has evolved from a reliance on broad criteria to a more standardized approach, heavily incorporating advanced imaging techniques. Historically, the Ryan and McCarty criteria were used, which required either the definitive identification of this compound dihydrate (CPPD) crystals in synovial fluid or tissue, or a combination of crystal identification by polarized light microscopy and typical radiographic calcifications for a "definite" diagnosis medscape.commdpi.com.

In 2023, a significant step towards standardization was achieved with the publication of the American College of Rheumatology (ACR) and European Alliance of Associations for Rheumatology (EULAR) classification criteria for symptomatic CPPD disease medscape.comnih.govresearchgate.netrheumnow.com. These criteria establish a clear diagnostic pathway:

Entry Criterion : A history of at least one episode of joint pain, swelling, or tenderness medscape.com.

Absolute Exclusion Criterion : Symptoms are more likely explained by another condition medscape.com.

Sufficient Criteria : The presence of crowned dens syndrome or the identification of this compound crystals in the synovial fluid of a symptomatic joint is sufficient to classify the disease medscape.comnih.gov.

Recognizing the crucial role of imaging, an international multidisciplinary group of rheumatologists and musculoskeletal radiologists developed consensus definitions for the characteristic features of CPPD across various imaging modalities unito.itnih.govnih.govresearchgate.net. This effort aims to ensure consistency in research and clinical diagnosis.

Conventional Radiography (CR) : For decades, radiography has been the primary imaging tool, valued for its specificity and wide availability beyond-rheumatology.orgbeyond-rheumatology.orgnih.gov. It is considered the first-line radiological investigation beyond-rheumatology.org. The hallmark feature is chondrocalcinosis, which appears as radiodense areas in hyaline cartilage or fibrocartilage radsource.us. Standardized definitions for CPPD on conventional radiography have been developed to reduce variability in interpretation nih.gov.

Ultrasound (US) : Ultrasound has emerged as a highly valuable and reliable tool, demonstrating greater sensitivity than radiography for detecting crystal deposits researchgate.netnih.govwikipedia.orgmdpi.com. The OMERACT CPPD Ultrasound Subtask Force established standardized definitions for CPPD-related findings researchgate.netmdpi.com. On ultrasound, CPP deposits in hyaline cartilage are seen as thin hyperechoic bands parallel to the cartilage surface medscape.commdpi.com. In fibrocartilage, they appear as punctate or linear hyperechoic spots medscape.com.

Computed Tomography (CT) : CT scanning is particularly useful for assessing deep anatomical locations, such as the spine in cases of crowned dens syndrome nih.govresearchgate.net. Consensus definitions specify that this compound deposits on CT appear less dense than cortical bone nih.govnih.gov.

Dual-Energy Computed Tomography (DECT) : DECT is a promising advanced imaging technique capable of discriminating CPP crystals from other types of calcium deposits beyond-rheumatology.orgbeyond-rheumatology.orgdoaj.orgnih.gov. This modality has demonstrated high sensitivity and specificity in detecting CPP crystals researchgate.netresearchgate.net.

The diagnostic accuracy of these imaging techniques has been compared in various studies, often using synovial fluid analysis or histology as the reference standard.

Diagnostic Performance of Imaging Modalities for CPPD
Imaging ModalitySensitivitySpecificityReference StandardSource
Ultrasound (US)96%87%Cartilage Histology medscape.combeyond-rheumatology.org
Conventional Radiography (CR)75%93%Cartilage Histology medscape.combeyond-rheumatology.org
Synovial Fluid Analysis77%100%Cartilage Histology medscape.combeyond-rheumatology.org
Ultrasound (US)94%85%Clinical Diagnosis medscape.com
Conventional Radiography (CR)53.1%100%Clinical Diagnosis medscape.com
Dual-Energy CT (DECT)77.8%93.8%Synovial Fluid Microscopy researchgate.netresearchgate.net
Conventional Radiography (CR)44.4%100%Synovial Fluid Microscopy researchgate.net

Research on Biomarkers for Early Detection and Monitoring

While imaging advancements have improved diagnostic accuracy, there is a significant need for non-invasive biomarkers to enable earlier detection and to monitor the progression of CPPD disease nih.govfrontiersin.org. Currently, no definitive serum biomarkers for CPPD are used in routine clinical practice bmj.com. Research in this area is ongoing and focuses on several potential avenues.

Metabolomic Research : Recent studies have explored metabolomics to identify potential serum biomarkers. One study compared serum samples from patients with pseudogout (an acute manifestation of CPPD) and rheumatoid arthritis bmj.com. Using gas chromatography-mass spectrometry, researchers identified 19 metabolites that differed between the two groups. Notably, hydroxybutyrate and 2,3-bisphospho-glycerate were elevated in patients with acute pseudogout. A validation study confirmed that hydroxybutyrate levels were significantly higher in pseudogout patients compared to those with rheumatoid arthritis bmj.com. The receiver operating characteristic (ROC) analysis for hydroxybutyrate showed an area under the curve (AUC) of 0.748, suggesting its potential as a differential diagnostic biomarker bmj.com.

Genetic Markers : Advances in molecular genetics have identified genes associated with a predisposition to CPPD, which can be considered susceptibility biomarkers.

ANKH Gene : The discovery of the ANKH gene was a significant milestone, as it is implicated in pyrophosphate metabolism, specifically in transporting pyrophosphate from inside the cell to the outside nih.govfrontiersin.org.

RNF144B and ENPP1 Genes : A large-scale genome-wide association study (GWAS) identified two additional genes, RNF144B and ENPP1, that are causally associated with CPPD disease in individuals of both European and African descent news-medical.net. The ENPP1 gene is of particular interest as drugs targeting its protein are already in development for other conditions, opening potential avenues for future CPPD treatments news-medical.net.

The identification of these biomarkers is a crucial step toward improving diagnostic accuracy, monitoring disease progression, and developing targeted therapies nih.govfrontiersin.org. However, further validation is required before they can be implemented in clinical practice. The development of biomarkers that can distinguish symptoms of CPPD from other forms of arthritis remains a key area of future research mdpi.com.

Potential Biomarkers in this compound Deposition (CPPD) Research
Biomarker CategoryPotential MarkerSignificance/FindingSource
MetabolomicHydroxybutyrateElevated serum levels in acute pseudogout compared to rheumatoid arthritis. Potential as a differential diagnostic marker. bmj.com
Metabolomic2,3-bisphospho-glycerateElevated in pseudogout patients with active arthritis. bmj.com
Genetic (Susceptibility)ANKH geneImplicated in the transport of pyrophosphate. The first gene associated with the CPPD phenotype. nih.govfrontiersin.org
Genetic (Susceptibility)RNF144B geneIdentified in a genome-wide association study as a causative gene for CPPD. Possibly involved in inflammation. news-medical.net
Genetic (Susceptibility)ENPP1 geneIdentified in a genome-wide association study as a causative gene for CPPD. A potential therapeutic target. news-medical.net

Therapeutic Research and Disease Management Strategies

Research into Disease-Modifying Therapies

The development of disease-modifying therapies for CPPD is a critical area of research, as current treatments are primarily symptomatic. researchgate.net Efforts are focused on understanding and targeting the fundamental mechanisms of crystal formation and persistence within the joints.

A key objective in disease-modifying therapy research is to find agents that can either dissolve existing CPP crystals or prevent their initial formation. In vitro and ex vivo studies have explored several promising molecules.

Polyphosphates : Laboratory studies have demonstrated that linear polyphosphates can effectively dissolve both synthetic and naturally occurring CPP crystal aggregates. researchgate.net One study found that a 15 mg/ml concentration of sodium metaphosphate was capable of completely dissolving 2.0 mg of CPP crystals in vitro. researchgate.net Further experiments on calcified human meniscal tissue showed a notable reduction in CPP deposits after incubation with sodium metaphosphate. researchgate.net

Magnesium : In vitro research has shown that magnesium can solubilize CPP crystals and inhibit their nucleation and growth. nih.gov This has led to clinical investigations, including a small double-blind, placebo-controlled trial which suggested that magnesium carbonate supplementation could improve joint pain and stiffness in patients with chronic CPPD arthropathy. nih.govresearchgate.net

Phosphocitrate : This compound is being investigated as a potent anti-mineralization agent. nih.gov It is thought to bind to the surface of CPP crystals, which may alter their morphology and inhibit further growth or lead to their cessation. nih.gov

Inhibitors of Crystal Formation : Research has identified certain molecules that can inhibit the formation of CPP crystals. Proteoglycans, components of cartilage, are known inhibitors, with studies suggesting that the spatial arrangement of their carboxylate and sulfate (B86663) groups is crucial for this effect. nih.gov Dicarboxylates (like malate) and tricarboxylates (like citrate) have shown progressively greater inhibition of crystal formation in laboratory settings compared to monocarboxylates. nih.gov

Table 1: Investigational Agents for CPP Crystal Dissolution and Prevention
AgentMechanism of ActionKey Research FindingStudy Type
Polyphosphates (e.g., Sodium Metaphosphate)Direct dissolution of CPP crystals.A 15 mg/ml concentration completely dissolved 2.0 mg of synthetic CPP crystals. researchgate.netIn vitro
MagnesiumSolubilizes CPP crystals and inhibits their nucleation and growth. nih.govA clinical trial of magnesium carbonate showed improvement in joint pain and stiffness. nih.govIn vitro & Clinical Trial
PhosphocitrateBinds to crystal faces, potentially halting growth. nih.govDemonstrated to be a potent anti-mineralization agent in animal models. nih.govPreclinical
CitrateInhibits crystal formation.Showed significant inhibition of CPP crystal formation in solution. nih.govIn vitro

Research is also directed at the systemic and local factors that predispose individuals to CPPD. This involves identifying and managing associated metabolic conditions and genetic factors.

Metabolic Diseases : CPPD is frequently associated with metabolic disorders such as hemochromatosis, hyperparathyroidism, hypomagnesemia, and hypophosphatasia. researchgate.net A key strategy is to treat these underlying conditions, although evidence suggests that this may not reverse existing cartilage calcification. nih.gov For instance, even after parathyroidectomy for hyperparathyroidism, a retrospective study found no significant impact on preventing future attacks or reducing chondrocalcinosis. nih.gov

Genetic Factors : Familial forms of CPPD have been linked to specific gene mutations, such as in the ANKH gene, which is involved in pyrophosphate transport. nih.govyoutube.com Gain-of-function mutations in ANKH can lead to excess extracellular pyrophosphate, promoting crystal formation. youtube.com This has opened up the possibility of developing therapies that target these genetic pathways, such as ANKH inhibitors, to reduce extracellular pyrophosphate levels. youtube.com Probenecid is one such agent that has been shown to block transforming growth factor beta-1 induced pyrophosphate synthesis, suggesting a potential, though yet unproven, role in counteracting this process. nih.gov

Pharmacological Approaches for Inflammation Control

The mainstay of current CPPD management involves the use of anti-inflammatory medications to control the acute and chronic symptoms of the disease. nih.gov The choice of agent is often guided by the number of affected joints, the patient's comorbidities, and evidence extrapolated from the treatment of gout. nih.govclinicaltrials.gov

NSAIDs are a first-line treatment for acute flares of CPPD, particularly when multiple joints are affected. clinicaltrials.govmedscape.com Although their efficacy has not been systematically evaluated in randomized controlled trials specifically for CPPD, their use is widely accepted based on clinical experience and extrapolation from gout studies. nih.govnih.gov

Mechanism : NSAIDs work by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of proinflammatory prostaglandins. medscape.com

Application : Any of the available NSAIDs are considered effective, and the choice is often empirical. nih.gov They are typically used at full doses at the onset of an acute attack and tapered as symptoms resolve, often over a course of one to two weeks. researchgate.net For chronic inflammatory arthritis associated with CPPD, the lowest effective dose of an NSAID may be used for long-term symptom management. explorationpub.com

Colchicine is another cornerstone of CPPD therapy, used for both treating acute attacks and for prophylaxis against recurrent episodes. nih.govdroracle.ai

Mechanism : Colchicine's anti-inflammatory effects are primarily due to its ability to disrupt microtubule polymerization in neutrophils. frontiersin.org This action inhibits neutrophil migration, adhesion, and activity, thereby dampening the inflammatory cascade triggered by CPP crystals. droracle.aifrontiersin.org It has also been shown to reduce the expression of interleukin-1β (IL-1β) induced by CPP crystals. frontiersin.org

Clinical Efficacy : For acute flares, initiating colchicine within 24 hours of symptom onset is most effective. nih.gov In the prophylactic setting, low-dose colchicine has been shown to significantly reduce the frequency of attacks. One study demonstrated a reduction in the flare-up ratio from 3.2 per patient per year to 1.0 per patient per year. nih.govexplorationpub.com The COLCHICORT trial, a multicenter randomized controlled study, directly compared the efficacy of low-dose colchicine to prednisone for acute CPPD arthritis in elderly patients. The trial found that both treatments were equivalent in reducing pain at 24 hours. acrabstracts.org

Glucocorticoids are potent anti-inflammatory agents used in various forms to manage CPPD. medscape.com

Intra-articular Injections : For acute arthritis affecting one or two joints, joint aspiration followed by an intra-articular corticosteroid injection is a highly effective and recommended treatment. nih.gov This approach provides rapid symptom relief while minimizing systemic side effects. medscape.com A retrospective study indicated that this method leads to a faster resolution of synovitis compared to other treatments. nih.gov

Oral Glucocorticoids : Systemic corticosteroids, such as oral prednisone, are used for polyarticular attacks or when joint injections are not feasible. nih.govmedscape.com The COLCHICORT trial provided key evidence for their efficacy, showing that prednisone was equivalent to colchicine in reducing pain during an acute flare. acrabstracts.org The change in the visual analog scale (VAS) for pain at 24 hours was -37.7 mm for the prednisone group and -36.6 mm for the colchicine group, demonstrating equivalence. acrabstracts.org

Table 2: Pharmacological Agents for Inflammation Control in CPPD
Drug ClassAgent(s)Primary UseKey Efficacy Data / Recommendation
NSAIDsIbuprofen, Naproxen, Indomethacin, etc.Acute flares, Chronic symptomsRecommended as a first-line option based on expert opinion and extrapolation from gout trials. nih.govnih.gov
Anti-goutColchicineAcute flaresEquivalent to prednisone in pain reduction at 24 hours (COLCHICORT trial). acrabstracts.org
ProphylaxisReduced flare frequency from 3.2 to 1.0 attacks/patient/year in one study. explorationpub.com
GlucocorticoidsMethylprednisolone, TriamcinoloneAcute oligoarticular flaresIntra-articular injection is a recommended first-line treatment for 1-2 affected joints. nih.gov
PrednisoneAcute polyarticular flaresEquivalent to colchicine in pain reduction at 24 hours (Pain VAS change: -37.7 mm). acrabstracts.org

Hydroxychloroquine

Hydroxychloroquine is considered a therapeutic option in the management of chronic arthropathies associated with calcium pyrophosphate deposition (CPPD). explorationpub.com Its mechanism of action involves the reduction of cytokine release, such as interleukin-1 (IL-1) and IL-6, and tumor necrosis factor-alpha by macrophages. medscape.com In animal models of CPPD, hydroxychloroquine has been shown to inhibit the activity of matrix metalloproteinases. medscape.com

A double-blind, prospective six-month trial indicated that hydroxychloroquine is beneficial for chronic CPPD-related arthropathy. medscape.com It is often used as an adjuvant therapy to prevent flare-ups in patients with chronic CPP inflammatory crystal arthritis. medscape.comnih.govfrontiersin.org The management of chronic CPP inflammatory arthritis may include a combination of therapies, with hydroxychloroquine being a component alongside non-steroidal anti-inflammatory drugs (NSAIDs), colchicine, and low-dose glucocorticoids. nih.govfrontiersin.orgnih.gov

Methotrexate

The role of methotrexate in the treatment of this compound deposition disease (CPPD) has been explored, particularly in patients with severe or refractory disease. medscape.comnih.gov Some studies have suggested its effectiveness in small numbers of patients with severe conditions, especially those presenting with joint destruction or a pseudo-rheumatoid arthritis phenotype. medscape.com In these cases, methotrexate has been observed to help reduce joint pain and swelling, as well as decrease serum levels of inflammatory biomarkers. medscape.com One study involving 10 patients with acute inflammation that was resistant to conventional therapies reported partial effectiveness of methotrexate. medscape.com An exploratory analysis of five patients with severe CPPD refractory to standard therapy found that low-dose methotrexate resulted in an excellent clinical response, with a significant decrease in pain intensity, swollen and tender joint counts, and frequency of attacks. nih.gov

Table 1: Summary of Selected Methotrexate Studies in CPPD

Study Design Number of Patients Key Findings
Exploratory Analysis nih.gov 5 Excellent clinical response, with significant improvement in pain, joint counts, and attack frequency.
Observational Study medscape.com 10 Partially effective for acute inflammation resistant to conventional therapies.
Randomized Crossover Trial frontiersin.orgnih.gov 26 No significant improvement in symptoms compared to placebo.

Biological Agents

Biological agents that target specific inflammatory pathways are an area of therapeutic research for this compound deposition disease (CPPD), particularly for cases that are resistant to standard treatments. nih.govfrontiersin.orgexplorationpub.com

Anakinra (IL-1 Receptor Antagonist)

Anakinra, an interleukin-1 (IL-1) receptor antagonist, has emerged as a significant treatment option for CPPD, especially in patients with refractory disease or those who have contraindications to standard therapies. explorationpub.comnih.govfrontiersin.orgclinexprheumatol.org The rationale for its use is based on studies indicating that the activation of the NLRP3 inflammasome by this compound crystals leads to the production of IL-1, which plays a pivotal role in the inflammatory attacks of pseudogout. medscape.comnih.gov

A systematic literature review that included 74 patients with CPPD found that anakinra was primarily used in refractory cases (85.1%) or when contraindications to standard treatments existed. frontiersin.orgclinexprheumatol.org The review reported a clinical response in 80.6% of patients with acute CPP arthritis. frontiersin.orgclinexprheumatol.org In patients with chronic CPP arthritis, the response rate to anakinra was 42.9%. explorationpub.comnih.gov Short-term treatment with anakinra has been generally well-tolerated. clinexprheumatol.org Case reports and cohort studies have demonstrated the efficacy of anakinra in CPP crystal arthritis, with some studies showing a prompt clinical response. nih.govfrontiersin.org For instance, one retrospective study of five patients showed a mean time of three days from symptom onset to recovery after treatment. frontiersin.org

Table 2: Clinical Response to Anakinra in CPPD

CPPD Phenotype Clinical Response Rate Reference
Acute CPP Arthritis 80.6% frontiersin.orgclinexprheumatol.org
Chronic CPP Arthritis 42.9% explorationpub.comnih.gov
Tocilizumab

Tocilizumab, a monoclonal antibody that targets the interleukin-6 (IL-6) receptor, has been investigated for its potential in treating persistent or refractory this compound (CPP) arthritis. nih.govfrontiersin.orgnih.gov In a pilot study involving 11 patients with CPPD who had either failed previous treatments or had contraindications to other medications, tocilizumab showed promising results. nih.gov After three months of treatment, there was a significant reduction in the median global assessment Visual Analog Scale (VAS) for pain. nih.gov

Another retrospective study of 55 patients treated with tocilizumab for chronic or recurrent acute CPPD reported that the mean VAS for pain decreased significantly at three and six months. acrabstracts.org This suggests that tocilizumab can be an effective option for controlling chronic inflammatory forms of CPPD in patients who have not responded to or cannot tolerate conventional therapies. acrabstracts.org

Surgical Management Considerations

Surgical intervention for this compound deposition disease (CPPD) is generally considered for patients with severe joint damage, symptomatic loss of cartilage, or when adjacent soft tissues are compromised. frontiersin.org The theoretical benefit of surgically removing calcifications from an affected joint is considered an experimental procedure. medscape.com For patients with pseudoneuropathic arthropathy that is refractory to medical management, surgical replacement of the damaged joint with a bioprosthesis may be beneficial. medscape.com In cases of "tophaceous pseudogout," where there is a significant deposit of CPP crystals, surgical treatment may be required. explorationpub.com Management options can range from conservative non-surgical approaches to surgical treatment depending on the severity of the condition. researchgate.net For CPPD affecting the cervical spine and leading to myelopathy, full endoscopic surgery has been successfully used for the removal of the deposits. nih.gov

Synovial Destruction (e.g., Yttrium 90 Injection)

Radiosynovectomy, a minimally invasive procedure involving the intra-articular injection of small radioactive particles to ablate the inflamed synovium, has been studied in the context of CPPD. medscape.com This procedure may be particularly effective in joints with chronic synovitis associated with CPPD. bmj.com

One double-blind, self-controlled study evaluated the use of intra-articular yttrium-90 in 15 patients with CPPD. nih.gov In this study, one knee received an injection of yttrium-90 with a steroid, while the other knee received a saline and steroid injection as a control. nih.gov After six months, the knees treated with yttrium-90 showed a statistically significant reduction in pain, inactivity stiffness, and effusion compared to the control knees. nih.govnih.gov This suggests that synovial destruction using yttrium-90 can be an effective method for decreasing pain in patients with CPPD. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net Patients with CPPD secondary to hemophilia have also responded well to radiosynovectomy, especially those with a history of repeated joint bleeding. medscape.com

Challenges in Establishing Evidence-Based Treatment Protocols

The management of this compound deposition (CPPD) disease is complicated by significant challenges in developing treatment protocols grounded in robust evidence. droracle.ainih.gov A primary obstacle is the scarcity of randomized controlled trials (RCTs), which are the gold standard for clinical evidence. nih.govfrontiersin.orgnih.gov This lack of high-quality evidence means that commonly used medications such as non-steroidal anti-inflammatory drugs (NSAIDs), colchicine, and corticosteroids have not been rigorously evaluated through RCTs for this specific condition. droracle.aifrontiersin.org Consequently, establishing definitive, evidence-based treatment guidelines has proven difficult. nih.govnih.govresearchgate.net

This evidence gap has led clinicians to often extrapolate treatment strategies from those used for gout, another common crystal-induced arthritis. nih.govnih.gov However, the underlying pathophysiology of the two conditions differs, and treatments effective for gout are not always directly applicable or sufficiently studied in CPPD. nih.gov The problem is compounded by the varied clinical presentations of CPPD, which can range from asymptomatic crystal deposition to acute inflammatory arthritis (pseudogout), or a chronic arthritis that can mimic osteoarthritis or rheumatoid arthritis. nih.govfrontiersin.orgnih.gov This heterogeneity creates diagnostic uncertainty and complicates the design of clinical trials for homogenous patient groups. frontiersin.orgnih.gov

Historically, the absence of a universally accepted, well-defined description and validated classification criteria for CPPD has been a major barrier to research. nih.govresearchgate.net Without standardized criteria, it is difficult to assemble well-defined patient cohorts for large multicenter studies. nih.gov Although new classification criteria have been developed by international working groups, a legacy of research conducted without these standards has resulted in a fragmented evidence base. nih.govnih.govmdpi.com Furthermore, there is a striking lack of published studies on the efficacy of some of the most frequently prescribed treatments, such as NSAIDs, for CPPD, forcing clinicians to rely on expert opinion and data from observational studies. frontiersin.orgnih.gov

Future Directions in Therapeutic Development

Future therapeutic strategies for this compound deposition (CPPD) disease are moving beyond symptom management towards targeting the underlying mechanisms of crystal formation and inflammation. news-medical.netknowridge.com A significant breakthrough has been the identification of specific genetic factors linked to CPPD, which opens promising avenues for targeted prevention and treatment. news-medical.netsciencedaily.com

A landmark genome-wide association study (GWAS) identified two genes, ENPP1 and RNF144B, as being associated with the development of CPPD. news-medical.netknowridge.comsciencedaily.com The ENPP1 gene is particularly significant as it is directly involved in the production of inorganic pyrophosphate, a key component of the crystals. knowridge.com This discovery points to ENPP1 as a clear therapeutic target. news-medical.netknowridge.com Notably, drugs that target the ENPP1 protein have already been developed for other conditions like cancer and infectious diseases, raising the possibility of repurposing these existing medications for the treatment of CPPD. news-medical.netsciencedaily.com

Research is also focused on developing therapies that directly interfere with crystal formation. Potential crystal-targeted approaches include the use of nucleoside analogues and phosphocitrate, which have been shown to reduce the calcification of human cartilage in ex-vivo studies. researchgate.netdroracle.ai Unlike gout, there are currently no available treatments that can dissolve or reduce the existing burden of this compound crystals. nih.govresearchgate.net

In the realm of anti-inflammatory treatments, biologic therapies are being explored for refractory cases where standard treatments are ineffective or contraindicated. researchgate.netexplorationpub.com Interleukin-1 (IL-1) receptor antagonists, such as anakinra, and IL-6 inhibitors, like tocilizumab, have shown promise in managing the severe inflammation associated with CPPD. nih.govresearchgate.netresearchgate.net Additionally, newer classes of drugs are under investigation. Baricitinib, a Janus kinase (JAK) 1/2 inhibitor, is being studied as a potential treatment due to its ability to block multiple proinflammatory cytokines involved in the disease process. clinicaltrials.gov

The recent establishment of formal classification criteria by the American College of Rheumatology (ACR) and the European Alliance of Associations for Rheumatology (EULAR) is expected to be a major facilitator for future research. nih.govmdpi.com These criteria will enable the creation of well-defined patient cohorts for large-scale clinical trials, which are essential for generating the high-quality evidence needed to guide the development of new and effective therapies. nih.govresearchgate.netdroracle.ai

Table 1: Summary of Research Findings in Therapeutic Development for this compound Deposition Disease

Research Area Key Findings Potential Therapeutic Implication
Genetics Identification of ENPP1 and RNF144B genes as risk factors for CPPD. news-medical.netknowridge.comsciencedaily.com Development of targeted therapies to inhibit the ENPP1 protein pathway, potentially preventing crystal formation. news-medical.netknowridge.com
Crystal-Targeted Therapies Nucleoside analogues and phosphocitrate have been shown to inhibit cartilage calcification in laboratory studies. researchgate.netdroracle.ai Potential for first-ever disease-modifying therapies that can reduce the crystal burden in joints. nih.govresearchgate.net
Biologic Agents Interleukin-1 (IL-1) and Interleukin-6 (IL-6) inhibitors (e.g., anakinra, tocilizumab) can be effective in treating refractory cases of CPPD. nih.govresearchgate.netexplorationpub.com Provides an alternative treatment option for patients with severe or resistant inflammation. researchgate.net

| JAK Inhibitors | Baricitinib, a JAK1/JAK2 inhibitor, is being investigated for its broad anti-inflammatory effects in CPPD. clinicaltrials.gov | A potential new class of oral medication for managing the multifaceted inflammation in CPPD. clinicaltrials.gov |

Table 2: Chemical Compounds Mentioned in the Article

Compound Name
Anakinra
Baricitinib
Colchicine
Corticosteroids
Hydroxychloroquine
Interleukin-1
Interleukin-6
Methotrexate
Non-steroidal anti-inflammatory drugs (NSAIDs)
Phosphocitrate
Prednisone
Tocilizumab
Triamcinolone acetonide

Prognostic Factors and Outcomes Research

Association with Joint Damage and Progression

The deposition of calcium pyrophosphate (CPP) crystals in articular tissues is frequently associated with both synovitis and progressive joint damage. nih.gov While often linked with osteoarthritis (OA), particularly in older individuals, CPPD can also lead to a distinct and aggressive pattern of joint destruction. nih.gov The chronic inflammation triggered by CPP crystals can result in cartilage breakdown and persistent pain if left untreated. rheumatology.org

The clinical course of CPPD can be varied, ranging from asymptomatic chondrocalcinosis (the radiographic evidence of crystal deposition) to acute, painful attacks ("pseudogout"), or a chronic inflammatory arthritis that can mimic rheumatoid arthritis. nih.govarthritis.org This chronic form, in particular, may lead to a waxing and waning clinical course lasting for months and contributing to cumulative joint damage. nih.gov

Imaging studies are critical in assessing the extent of joint damage in CPPD. While plain radiography can reveal chondrocalcinosis, it may not be present in all cases, and more sensitive techniques like ultrasound and CT are increasingly used. nih.gov A scoping review of 112 studies on CPPD highlighted that "joint damage on imaging tests" was the most frequently reported outcome, appearing in 59 of the studies, followed by "joint calcification on imaging tests" in 28 studies. nih.gov This underscores the central role of structural joint damage as a key outcome in CPPD research.

Table 1: Most Frequently Mapped Outcome Domains in CPPD Studies

Data sourced from a scoping review by the OMERACT CPPD Working Group. nih.gov

Impact on Quality of Life and Disability

The deposition of this compound crystals has a significant negative impact on patients' quality of life and functional ability. The consequences vary depending on the clinical presentation of the disease.

Acute Flares: Acute attacks of CPP crystal arthritis, also known as pseudogout, cause profound but temporary disability. nih.govnih.gov Patients experience a sudden onset of severe joint pain, swelling, and warmth that can severely disrupt their ability to perform daily activities, including self-care, household tasks, and work. nih.govnih.gov

Chronic Conditions: Chronic CPP crystal inflammatory arthritis and osteoarthritis with CPPD lead to more persistent, long-term limitations. nih.govnih.gov Patients with these forms of the disease often report a constant, dull ache or pain upon movement, which limits their ability to exercise, socialize, and drive. nih.gov

Qualitative research involving patients and caregivers has shed light on the wide-ranging effects of CPPD. These studies reveal that beyond physical limitations, the disease has a considerable emotional and psychological impact. Patients report frustration due to the limitations on their lives, as well as anxiety and fatigue from enduring long-term pain. nih.gov The unpredictable nature of acute flares can be particularly distressing, affecting mood and leading to irritability. nih.gov

Table 2: Impact of CPPD on Daily Life

Findings based on qualitative explorations from the OMERACT CPPD Working Group. nih.gov

Development of Core Outcome Domain Sets for CPPD Clinical Research

Historically, a major challenge in CPPD research has been the lack of standardized and validated outcome measures for clinical trials. omeract.orgcomet-initiative.org To address this, the Outcome Measures in Rheumatology (OMERACT) CPPD Working Group was formed to establish a core set of outcome domains that should be measured and reported in all clinical studies of CPPD. mdpi.com

The development process involved multiple stages, including a scoping review of existing literature, qualitative interviews with patients, caregivers, and healthcare professionals, and a consensus-building Delphi survey. nih.govnih.govresearchgate.net This comprehensive approach ensures that the selected domains are relevant and meaningful to both clinicians and patients.

The OMERACT group decided to develop separate core domain sets for short-term studies (focusing on acute flares) and long-term studies (encompassing all clinical presentations). researchgate.net Through the Delphi process, several domains reached consensus as being "critically important" to include.

Table 3: Consensus-Based Core Domains for Long-Term CPPD Studies

Domains identified as critically important by ≥70% of patients and other participants in an OMERACT Delphi survey. nih.govacrabstracts.org

Unanswered Questions and Future Research Directions

Elucidating Precise Mechanisms of CPP Crystal Formation

The exact mechanisms that trigger the formation of calcium pyrophosphate (CPP) crystals are not entirely understood. nih.govnih.gov Current research indicates that these crystals primarily form extracellularly within the articular cartilage matrix, specifically in the pericellular regions. nih.govnih.gov This process is believed to begin within articular cartilage vesicles (ACVs), which are small, membrane-bound particles released from chondrocytes. nih.govresearchgate.net

Key to this process is the generation of extracellular inorganic pyrophosphate (PPi), a crucial component of the crystals. frontiersin.org Extracellular PPi is produced through the breakdown of adenosine (B11128) triphosphate (ATP) by enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.govresearchgate.net The multipass transmembrane protein ANKH is responsible for transporting PPi from inside the cell to the extracellular space. nih.govnih.gov An excess of extracellular PPi then combines with calcium, initially forming amorphous precursors that later convert into more stable crystalline forms. nih.govresearchgate.net

However, the precise triggers and regulatory factors governing this cascade remain unclear. Future research needs to focus on why this process is accelerated in certain individuals and joints, and the specific roles of various matrix components. While substances like osteopontin and type I collagen may promote crystal formation, others like proteoglycans and type II collagen appear to inhibit it. nih.gov A deeper understanding of these molecular interactions is essential.

Deeper Understanding of Crystal-Cell Interactions

Once formed, CPP crystals provoke a significant inflammatory response and contribute to joint damage through direct interactions with various cell types. nih.gov Macrophages are key inflammatory cells in the synovial membrane that contribute to inflammation and joint damage. nih.gov When CPP crystals are shed from the cartilage into the synovial space, they activate the NLRP3 inflammasome in immune cells, a key step in initiating an inflammatory cascade. nih.govfrontiersin.orgnih.gov This leads to the release of pro-inflammatory cytokines.

Beyond inflammation, CPP crystals have direct catabolic effects on chondrocytes and synoviocytes, stimulating them to produce destructive matrix metalloproteinases (MMPs) and prostaglandins. nih.govfrontiersin.org There is also evidence that CPP crystals can induce a form of programmed cell death known as necroptosis in cells like fibroblasts and neutrophils, further contributing to inflammation and tissue damage. nih.gov

Future investigations should aim to dissect the specific surface properties of different CPP crystal phases and how they modulate interactions with cell membranes. nih.gov Understanding how proteins coating the crystals influence these interactions could reveal new therapeutic targets. nih.gov Further research is needed to clarify the full spectrum of cellular signaling pathways activated by these crystals and how they lead to the different clinical presentations of CPPD disease.

Role of Specific Demographics and Ethnic Groups in Epidemiology

Current epidemiological data on CPPD show a strong association with aging. oup.com However, there is a significant gap in research concerning the prevalence and characteristics of the disease in younger populations and across different ethnic groups. nih.gov

Most studies have focused on older, predominantly white populations. oup.comacrabstracts.org One comparative study noted differences in the prevalence of chondrocalcinosis between Chinese subjects in Beijing and white subjects in Framingham, MA, USA, suggesting that ethnic variations exist. oup.com Another study found that Black individuals had a significantly lower risk for pseudogout compared to white individuals. acrabstracts.org More comprehensive epidemiological studies are needed to understand these differences, which could provide valuable insights into the influence of genetic and environmental risk factors on the development of CPPD. nih.gov

Identification of Additional Genetic Factors

Familial forms of CPPD have provided crucial insights into the genetic underpinnings of the disease. nih.gov Mutations in several genes have been identified as causative or strongly associated with CPPD.

GeneChromosome LocusProtein FunctionAssociated Disease Aspect
ANKH 5p15.2Transports inorganic pyrophosphate (PPi) out of the cell. nih.govnih.govFamilial CPPD (CCAL2). nih.gov Enhanced activity leads to elevated extracellular PPi. nih.gov
TNFRSF11B Not specifiedEncodes osteoprotegerin (OPG), which regulates bone cell development. medscape.comorpha.netFamilial CPPD. nih.govorpha.net
COL2A1 12q12-13.2Encodes the major structural protein of cartilage (collagen type II). orpha.netA specific form of chondrocalcinosis with severe, early-onset osteoarthritis. orpha.net
RNF144B Not specifiedNot fully elucidated in the context of CPPD.Associated with CPPD in Americans of European and African descent. sciencedaily.com72dragons.health
ENPP1 Not specifiedEnzyme that generates extracellular PPi from ATP. nih.govmusculoskeletalkey.comAssociated with CPPD in Americans of European and African descent. sciencedaily.com72dragons.health
CCAL1 8qUnknown.A locus linked to familial CPPD with severe osteoarthritis. nih.govmusculoskeletalkey.com

While these discoveries have been significant, it is likely that other genetic factors are involved, particularly in the more common, sporadic forms of the disease. nih.gov Future genome-wide association studies (GWAS) in diverse populations are needed to identify additional genetic variants and better understand the hereditary aspects of CPPD. nih.gov72dragons.health

Development of Novel Therapeutic Agents Targeting Crystal Formation or Dissolution

Currently, there is no treatment that can dissolve existing CPP crystals or prevent their formation. nih.govrheumatology.org Management of CPPD focuses on controlling inflammation and alleviating symptoms, often borrowing strategies from the treatment of gout and osteoarthritis. frontiersin.orgnih.gov

The central role of inorganic pyrophosphate (PPi) in crystal formation makes it a key therapeutic target. nih.gov Preliminary studies are exploring therapies aimed at modulating PPi metabolism. nih.gov One potential strategy involves targeting the ANKH protein, which regulates PPi transport. nih.gov Another approach could involve agents like phosphocitrate, which has been shown in animal models to block the growth of other calcium-containing crystals and lessen joint degeneration. nih.gov The development of therapies that can either inhibit the initial stages of crystal formation or actively dissolve established crystal deposits remains a primary goal for future research.

Longitudinal Studies on CPPD Progression and Outcomes

There is a pressing need for long-term observational studies to better understand the natural history and progression of CPPD. nih.gov Such studies would provide valuable data on how the disease evolves over time, from asymptomatic crystal deposition (chondrocalcinosis) to acute inflammatory arthritis and chronic joint damage. nih.govnih.gov

Longitudinal cohorts would allow researchers to track changes in imaging outcomes, such as joint damage and calcification, as well as patient-reported outcomes like pain, function, and quality of life. nih.govomeract.org These studies are also crucial for identifying risk factors for disease progression and for understanding the long-term impact of CPPD on comorbidities, such as cardiovascular disease. nih.govnih.gov The insights gained would be instrumental in improving management strategies and developing endpoints for future clinical trials. nih.gov

Relationship between CPPD and Osteoarthritis: Cause or Consequence?

The association between CPPD and osteoarthritis (OA) is well-established, but the nature of this relationship remains a subject of debate. nih.govnih.gov It is unclear whether CPP crystals initiate or simply accelerate the cartilage damage seen in OA, or if the degenerative changes of OA create an environment conducive to crystal formation. nih.gov

Several hypotheses exist:

CPPD as a Cause or Aggravator of OA: Strong evidence suggests that CPP crystals have detrimental effects on cartilage. nih.gov They can directly cause cartilage degeneration through catabolic effects and alter the mechanical properties of the tissue, leading to or worsening OA. nih.gov

Co-occurrence by Chance: Both CPPD and OA are highly prevalent in older individuals, so their frequent co-occurrence could be coincidental. nih.gov

OA as a Cause of CPPD: The structural and metabolic changes that occur in osteoarthritic cartilage may promote the deposition of CPP crystals. musculoskeletalkey.com

Distinguishing between these possibilities is critical for developing appropriate treatment and prevention strategies for the millions of people affected by both conditions. Longitudinal studies that follow individuals with and without chondrocalcinosis over time are needed to clarify this complex cause-and-effect relationship. nih.gov

Q & A

Q. What are the standard laboratory synthesis methods for calcium pyrophosphate, and how do reaction parameters influence crystal morphology?

this compound (CPP) is typically synthesized via wet chemical precipitation (e.g., reacting calcium hydroxide with phosphoric acid under controlled pH) or thermal decomposition of precursors like dicalcium phosphate dihydrate (DCPD). Reaction conditions such as pH, temperature, and precursor stoichiometry significantly impact crystal morphology. For instance, acidic conditions favor amorphous phases, while neutral to alkaline conditions promote crystalline forms like monoclinic or triclinic structures. Phase transitions during dehydration (e.g., DCPD → CPP at 300–450°C) can be monitored using high-temperature X-ray diffraction (HT-XRD) .

Q. Which analytical techniques are most reliable for characterizing CPP crystalline phases, and how should they be applied?

X-ray diffraction (XRD) is the gold standard for identifying polymorphic forms (e.g., α-CPP vs. β-CPP). Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy complement XRD by detecting functional groups (e.g., P-O-P bonds in pyrophosphate). Thermogravimetric analysis (TGA) quantifies hydration states, while scanning electron microscopy (SEM) visualizes crystal morphology. For dynamic phase analysis, in situ HT-XRD tracks real-time structural changes during thermal treatment .

Q. What protocols are recommended for synovial fluid analysis in this compound deposition disease (CPPD) research?

Synovial fluid analysis should follow OMERACT guidelines: polarized light microscopy to identify CPP crystals (positive birefringence), supplemented by Alizarin Red staining for calcium detection. Sample handling must minimize contamination, with immediate analysis post-aspiration to prevent crystal dissolution. Comparative studies should include blinded assessments to reduce bias .

Q. How do XRD and FTIR differ in identifying CPP phases, and when should each be prioritized?

XRD provides definitive crystallographic data (e.g., lattice parameters) but requires well-crystallized samples. FTIR is more sensitive to amorphous phases and surface chemistry, making it suitable for preliminary screening. For comprehensive characterization, combine both techniques: use XRD for phase identification and FTIR to confirm pyrophosphate bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for CPP across studies?

Discrepancies often arise from variations in ionic strength, pH, and temperature. Standardize experimental conditions using buffer systems (e.g., Tris-HCl) and control ion activity with chelators like EDTA. Validate solubility via inductively coupled plasma optical emission spectroscopy (ICP-OES) and cross-reference with thermodynamic modeling (e.g., PHREEQC) .

Q. What parameters are critical when optimizing in situ HT-XRD to study CPP phase evolution?

Key parameters include:

  • Heating rate : Slow rates (1–5°C/min) prevent overshooting phase transitions.
  • Atmosphere control : Inert gas (e.g., N₂) avoids oxidation artifacts.
  • Sample preparation : Homogeneous powder layers ensure consistent thermal exposure. Post-experiment Rietveld refinement quantifies phase percentages and amorphous content .

Q. Which statistical methods are robust for assessing inter-rater reliability in ultrasonographic CPPD diagnosis?

Use Cohen’s kappa (κ) for binary outcomes (e.g., crystal presence/absence) and intraclass correlation coefficients (ICC) for continuous measures (e.g., crystal density). The OMERACT CPPD Ultrasound Group recommends multi-reader studies with ≥3 blinded raters and predefined scoring criteria to minimize variability .

Q. How do trace ions (e.g., Mg²⁺, Sr²⁺) influence CPP properties, and how can their incorporation be controlled?

Doping CPP with Mg²⁺ inhibits crystal growth, reducing aggregation in synovial fluid. To control incorporation, use co-precipitation methods with stoichiometric adjustments (e.g., Mg/Ca molar ratios). Characterize ion distribution via energy-dispersive X-ray spectroscopy (EDS) and correlate with solubility changes using dissolution assays .

Q. What are the advantages of dual-energy CT (DECT) over radiography for CPP crystal detection in preclinical studies?

DECT distinguishes CPP from hydroxyapatite by material decomposition algorithms, achieving 89% sensitivity in meniscal deposits. However, radiation dose limits its use in longitudinal studies. Reserve DECT for cases requiring soft-tissue resolution, and validate findings with histology .

Q. How should researchers design experiments to compare diagnostic accuracy across imaging modalities for CPPD?

Adopt a cross-sectional design with consecutive patient enrollment, using histology or synovial fluid analysis as the reference standard. Calculate sensitivity, specificity, and area under the ROC curve (AUC) for each modality. Address confounding factors (e.g., osteoarthritis) via multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium pyrophosphate
Reactant of Route 2
Calcium pyrophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.